1-Bromo-2-fluorocyclohexane
Description
BenchChem offers high-quality 1-Bromo-2-fluorocyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluorocyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
51422-74-3 |
|---|---|
Molecular Formula |
C6H10BrF |
Molecular Weight |
181.05 g/mol |
IUPAC Name |
(1R,2S)-1-bromo-2-fluorocyclohexane |
InChI |
InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
AZQRVGXSORXOCR-RITPCOANSA-N |
SMILES |
C1CCC(C(C1)F)Br |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)F)Br |
Canonical SMILES |
C1CCC(C(C1)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Mechanistic and Structural Profiling of 1-Bromo-2-fluorocyclohexane: A Technical Guide for Advanced Organic Synthesis
Executive Summary
In the realm of organofluorine chemistry, vicinal halofluorocarbons serve as critical intermediates for synthesizing complex, biologically active molecules. 1-Bromo-2-fluorocyclohexane is a highly versatile building block characterized by the unique push-pull stereoelectronic dynamic between a highly electronegative fluorine atom and a highly polarizable bromine atom[1]. As an application scientist focused on methodology validation, I frequently leverage this compound to study stereocontrolled elimination reactions and chemoselective cross-coupling.
This whitepaper deconstructs the structural properties, conformational reactivity, and validated laboratory protocols for 1-bromo-2-fluorocyclohexane, providing a self-validating framework for its integration into pharmaceutical development and materials science[1].
Physicochemical Profile and Structural Data
Before deploying 1-bromo-2-fluorocyclohexane in a synthetic route, it is crucial to establish its baseline physicochemical properties. The compound exists as a mixture of cis and trans diastereomers unless stereospecifically synthesized or resolved. The physical constants summarized in Table 1 are essential for calculating reaction stoichiometry, designing distillation setups, and predicting phase partitioning during workup.
Table 1: Physicochemical Properties of 1-Bromo-2-fluorocyclohexane
| Property | Value | Analytical Significance |
| Molecular Formula | C₆H₁₀BrF[2] | Defines mass balance and elemental analysis targets. |
| Molecular Weight | 181.05 g/mol [3] | Critical for precise molar equivalent calculations. |
| CAS Registry Numbers | 656-57-5 (General)[2] 51422-74-3 (cis-isomer)[4] | Ensures correct isomer procurement for stereospecific syntheses. |
| Boiling Point | 74.5–76.5 °C at 19 mmHg[2] 78 °C at 16 mmHg[1] | Requires vacuum distillation to prevent thermal degradation. |
| Density | 1.46 g/cm³[1] | Indicates the organic layer will typically be the bottom phase in aqueous extractions (e.g., against water). |
| Refractive Index | 1.48 (n20D)[1] | Used as a rapid, in-process purity check post-distillation. |
| Appearance | Colorless to light yellow clear liquid[1] | Color shifts (to orange/brown) indicate free bromine liberation or degradation. |
Stereoelectronic Principles of Reactivity
The reactivity of 1-bromo-2-fluorocyclohexane is fundamentally dictated by its cyclohexane chair conformation. In bimolecular elimination (E2) reactions, the transition state heavily penalizes any geometry that is not anti-periplanar. The leaving group and the abstracted proton must be positioned axially on adjacent carbons.
Causality in Dehydrohalogenation
The divergence in elimination products between the cis and trans isomers perfectly illustrates stereoelectronic control[5]:
-
The cis-Isomer: In cis-1-bromo-2-fluorocyclohexane, one halogen is axial and the other is equatorial. Because bromine is a vastly superior leaving group compared to fluorine, the conformer where bromine is axial dictates the reaction pathway. The axial C3 proton is anti-periplanar to the axial bromine, leading almost exclusively to the elimination of HBr and the formation of 1-fluorocyclohexene [5].
-
The trans-Isomer: In trans-1-bromo-2-fluorocyclohexane, the halogens are either diequatorial or diaxial. In the reactive diaxial conformer, both halogens have anti-periplanar protons available. The reaction becomes highly dependent on the base used. Hard bases like sodamide (NaNH₂) preferentially eliminate HF, whereas bulky bases like potassium tert-butoxide (KOtBu) eliminate HBr to yield 3-fluorocyclohexene and 1,3-cyclohexadiene[5]. Furthermore, sodium methoxide (NaOMe) yields a mixture of elimination and substitution products, including 3-methoxycyclohexene[5].
Figure 1: Stereoelectronic divergence in the E2 elimination pathways of 1-bromo-2-fluorocyclohexane.
Advanced Chemoselectivity: Cryogenic C-F Bond Functionalization
Historically, the C-F bond (bond dissociation energy ~110 kcal/mol) has been considered inert compared to the C-Br bond. However, recent breakthroughs in cryogenic organometallic chemistry have inverted this paradigm.
By utilizing specific organoaluminum reagents at -40 °C, researchers can achieve highly chemoselective Csp³–F bond functionalization while leaving the inherently more reactive C-Br bond completely intact[6]. Strikingly, the cross-coupling of trans-1-bromo-2-fluorocyclohexane under these conditions proceeds with retention of configuration [6].
Mechanistic Causality: Conducting the reaction at -40 °C is non-negotiable. At ambient temperatures, secondary alkyl fluorides undergo rapid β-hydride elimination to form styrenes or unselective alkenes[6]. The cryogenic environment suppresses this elimination pathway and prevents diastereomerization, allowing the organoaluminum species to coordinate the fluorine atom and deliver the alkyl/aryl group to the same face of the ring before inversion can occur[6].
Figure 2: Workflow for the cryogenic organometallic C-F bond functionalization with retention of configuration.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.
Protocol A: Base-Mediated Stereospecific Synthesis of 1-Fluorocyclohexene
Objective: Selective elimination of HBr from cis-1-bromo-2-fluorocyclohexane[5].
-
Substrate Preparation: Dissolve 10 mmol of cis-1-bromo-2-fluorocyclohexane in 50 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures minimize the formation of unwanted 3-fluorocyclohexene isomers and suppress carbene-mediated side reactions.
-
Base Addition: Add 12 mmol (1.2 eq) of Potassium tert-butoxide (KOtBu) dropwise as a solution in THF over 15 minutes.
-
In-Process Validation: After 2 hours, withdraw a 0.1 mL aliquot, quench with water, extract into CDCl₃, and analyze via ¹⁹F NMR. The disappearance of the upfield aliphatic fluorine multiplet and the emergence of a downfield vinylic fluorine signal confirms conversion.
-
Workup: Quench the bulk reaction with saturated NH₄Cl (aq). Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (careful: product is volatile).
Protocol B: Cryogenic Organoaluminum C-F Cross-Coupling
Objective: Chemoselective arylation of trans-1-bromo-2-fluorocyclohexane with retention of configuration[6].
-
Reactor Setup: Flame-dry a Schlenk flask and purge with Argon. Add 1.0 mmol of trans-1-bromo-2-fluorocyclohexane and 5 mL of anhydrous chlorobenzene[6].
-
Cryogenic Equilibration: Immerse the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to exactly -40 °C. Causality: Strict temperature control is required to prevent β-hydride elimination[6].
-
Reagent Delivery: Slowly inject 1.5 mmol of the triarylaluminum reagent. Stir vigorously at -40 °C for 4 hours.
-
In-Process Validation: Quench a micro-aliquot with CD₃OD. GC-MS analysis must confirm the consumption of the starting material mass (m/z 180/182) and the appearance of the arylated bromocyclohexane product, verifying that the C-Br bond remains intact[6].
-
Isolation: Quench the reaction at -40 °C with 1M HCl to destroy unreacted aluminum species. Warm to room temperature, extract with dichloromethane, and purify via silica gel chromatography to isolate the stereoretentive cross-coupled product[6].
References
- ChemSynthesis - Synthesis and physical properties CAS 656-57-5.
- Chem-Impex - 1-Bromo-2-fluorocyclohexane General Information.
- NIST WebBook - Cyclohexane, 1-bromo-2-fluoro-, cis-.
- PubChem - 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195.
- ResearchGate - Mechanistic Studies on Fluorobenzene Synthesis from 1,1-Difluorocyclohexane via Pd-Catalyzed Dehydrofluoro–Dehydrogenation.
- Journal of the American Chemical Society (JACS) - Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance.
Sources
The Axial-Equatorial Paradox: Stereoelectronic and Electrostatic Control of Fluorine Conformation in Halocyclohexanes
Executive Summary
The substitution of hydrogen with fluorine is a cornerstone strategy in modern drug development and materials science. Because the C–F bond is the strongest in organic chemistry, it imparts exceptional metabolic stability[1]. However, fluorine introduces a fascinating conformational paradox. Despite its extreme electronegativity and high polarity, the fluorine atom exerts an exceptionally weak steric demand in saturated ring systems.
In monofluorocyclohexane, the preference for the equatorial position is remarkably small. Yet, when multiple fluorines or heteroatoms are introduced, the classical rules of steric hindrance are frequently overridden by profound stereoelectronic and electrostatic forces. This whitepaper dissects the thermodynamic baseline of fluorine's conformational behavior, explains the causality behind its counterintuitive axial preference in poly-substituted systems, and outlines the definitive analytical protocols used to measure these phenomena.
The Thermodynamic Baseline: The A-Value of Fluorine
In conformational analysis, the A-value represents the standard free energy difference (
For fluorocyclohexane, the equilibrium heavily favors the equatorial conformer, but the energetic driving force is surprisingly weak. The A-value for fluorine is only 0.25 kcal/mol[2].
Table 1: Conformational Free Energies (A-Values) of Halogens
| Substituent | A-Value ( | van der Waals Radius (Å) | C-X Bond Length (Å) |
| -F | 0.25 | 1.47 | 1.35 |
| -Cl | 0.53 | 1.75 | 1.77 |
| -Br | 0.48 | 1.85 | 1.94 |
| -I | 0.47 | 1.98 | 2.14 |
| -CH | 1.70 | 2.00 | 1.53 |
The Steric vs. Bond-Length Interplay: The data in Table 1 reveals a non-linear trend among halogens. Chlorine possesses the highest A-value (0.53 kcal/mol) because its large van der Waals radius creates significant 1,3-diaxial interactions. As we move to bromine and iodine, the atoms become larger, but their exceptionally long C–X bonds push the bulky halogen atoms out of the immediate steric clash zone of the axial hydrogens, lowering the A-value.
Fluorine sits at the opposite extreme. The C–F bond is very short (1.35 Å), pulling the atom close to the ring. However, fluorine's van der Waals radius (1.47 Å) is barely larger than that of hydrogen (1.20 Å). Consequently, the 1,3-diaxial steric penalty is minimal, resulting in the smallest A-value of any stable substituent[2].
Beyond Sterics: Drivers of the Axial Preference
Because the steric penalty for placing fluorine in an axial position is so low (0.25 kcal/mol), it takes very little energy to invert the equilibrium. In polyfluorinated systems, stereoelectronic and electrostatic effects easily override sterics, driving the molecule into a predominantly axial conformation.
Hyperconjugation ( )
The C–F bond is highly polarized, drawing electron density away from the carbon and significantly lowering the energy of the
Electrostatic Repulsion and the Gauche Effect
The true axial preference emerges in systems like trans-1,2-difluorocyclohexane.
In simple acyclic systems like 1,2-difluoroethane, the molecule prefers a gauche conformation over the anti conformation by 0.5 to 0.9 kcal/mol due to
-
Diequatorial (ee): The two C–F bonds are gauche (60° dihedral). While this allows for hyperconjugative stabilization, the highly polarized C–F dipoles are aligned in a way that causes massive electrostatic repulsion.
-
Diaxial (aa): The two C–F bonds are anti (180° dihedral). The dipoles perfectly cancel out, resulting in a net-zero molecular dipole.
Solvent Causality: In non-polar media (e.g., cyclohexane, benzene), the unshielded electrostatic repulsion in the diequatorial conformer massively destabilizes it. Consequently, the dipole-minimizing diaxial conformer becomes thermodynamically favored, completely inverting the standard rules of equatorial preference.
Figure 1: Logical relationship between stereoelectronic forces and conformational preference.
Experimental Workflow: Low-Temperature NMR for Conformational Analysis
To definitively measure these subtle thermodynamic differences, researchers rely on Variable Temperature (VT) Dynamic NMR. At room temperature, the rapid chair-chair interconversion averages the NMR signals. By cooling the sample, the exchange rate is slowed below the NMR timescale, allowing direct observation of both conformers.
Step-by-Step Protocol
-
Solvent Selection & Sample Preparation: Prepare a 0.05 M solution of the fluorinated substrate in a rigorously dried, low-freezing non-polar solvent (e.g., Dichloromethane-
, freezing point -97 °C). Causality: Non-polar media are critical to prevent dielectric shielding of the intramolecular dipoles, which would artificially skew the equilibrium toward the diequatorial conformer. -
Probe Tuning and VT Equilibration: Insert the sample into a high-field NMR spectrometer equipped with a cryoprobe. Gradually lower the probe temperature to -90 °C (183 K). Allow the sample to equilibrate for 15 minutes. Causality: At this temperature, the thermal energy is insufficient to overcome the ~10 kcal/mol chair-chair inversion barrier, "freezing" the conformers in place.
-
Spectral Acquisition: Acquire
H-decoupled F NMR spectra ( F{ H}) to eliminate complex multiplet splitting, yielding sharp, distinct singlets for the axial and equatorial species. -
Signal Integration and Thermodynamic Calculation: Integrate the isolated
F signals. The ratio of the integrals corresponds directly to the equilibrium constant ( ). Calculate the standard free energy difference using the Gibbs isotherm: . -
Conformer Validation via J-Coupling (Self-Validating Step): Acquire a
F-coupled H NMR spectrum. Assign the signals using and coupling constants. Causality: The axial proton adjacent to an equatorial fluorine will exhibit large diaxial coupling ( Hz), definitively confirming the structural assignment of the conformers.
Figure 2: Step-by-step Variable Temperature (VT) NMR workflow for conformational analysis.
Implications in Drug Development
Understanding the axial/equatorial preference of fluorine is not merely an academic exercise; it is a critical tool in rational drug design:
-
Conformational Restriction: By strategically placing fluorine atoms, medicinal chemists can lock saturated heterocycles (like piperidines or tetrahydropyrans) into specific bioactive conformations that perfectly complement a target receptor's binding pocket.
-
Modulating Basicity (
tuning): An axial fluorine exerts a different inductive pull on an adjacent amine compared to an equatorial fluorine. Because the dipole vector relative to the nitrogen lone pair dictates the magnitude of electrostatic withdrawal, controlling the conformation allows for precise tuning of the amine's . -
Lipophilicity and BBB Permeability: Forcing a diaxial conformation in polyfluorinated scaffolds minimizes the overall molecular dipole. This internal dipole cancellation increases the lipophilicity (
) of the molecule, drastically enhancing blood-brain barrier (BBB) permeability without adding bulky, lipophilic carbon mass.
References
-
Bruice, P. Y. Organic Chemistry, 8th Edition. Internet Archive. URL: [Link]
-
O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319. URL: [Link]
Sources
Physical Properties & Synthesis Guide: 1-Bromo-2-fluorocyclohexane
[1]
Executive Summary
1-Bromo-2-fluorocyclohexane (CAS: 656-57-5 for mixture; 17170-96-6 for trans) is a vicinal dihalide intermediate used primarily in the synthesis of fluorinated bioactive scaffolds. Its physical behavior is dominated by its stereochemistry; the commercially available form is predominantly the trans-isomer , produced via anti-addition mechanisms.
Understanding the boiling point of this compound requires distinguishing between its stereoisomers and correcting for vacuum distillation pressures often cited in vendor certificates of analysis (CoA).
| Property | Value | Conditions |
| Boiling Point (Atm) | 166–167 °C (Predicted) | 760 mmHg |
| Boiling Point (Exp) | 74.5–78 °C | 16–19 mmHg |
| Density | 1.46–1.48 g/mL | 20 °C |
| Refractive Index | 20 °C | |
| Appearance | Colorless to pale yellow liquid | Standard Temp |
Molecular Architecture & Stereochemistry
The physical properties of 1-bromo-2-fluorocyclohexane, particularly its boiling point and density, are intrinsic functions of its conformational equilibrium. Unlike acyclic alkanes, the cyclohexane ring imposes rigid stereochemical constraints.
Stereoisomers: Cis vs. Trans
The synthesis of this compound from cyclohexene (see Section 4) yields the trans isomer almost exclusively due to the stereoelectronic requirement for anti-addition.
-
Trans-isomer: The bromine and fluorine atoms are on opposite faces of the ring.[1]
-
Cis-isomer: The halogens are on the same face.[2]
Impact on Boiling Point: The cis-isomer typically exhibits a higher boiling point than the trans-isomer.[2][3] This is governed by the net dipole moment. In the cis-isomer, the C-Br and C-F dipoles are additive, creating a highly polar molecule with stronger intermolecular dipole-dipole interactions.[2] In the trans-isomer, particularly the diaxial conformer, the dipoles partially cancel, reducing the boiling point.
Conformational Analysis (The "Chair Flip")
The trans-isomer exists in a dynamic equilibrium between two chair conformations: diequatorial and diaxial .
-
Diequatorial (
): Both halogens occupy equatorial positions. This minimizes 1,3-diaxial steric strain but maximizes dipolar repulsion (the dipoles are gauche, 60°). -
Diaxial (
): Both halogens occupy axial positions. This maximizes steric strain (1,3-diaxial interactions with protons) but minimizes dipolar repulsion (dipoles are anti-parallel, 180°).
Expert Insight: In non-polar solvents or the gas phase, the diaxial conformer is often unexpectedly stable due to the minimization of charge repulsion between the electronegative Fluorine and Bromine atoms. However, in the neat liquid phase (relevant to boiling point), the diequatorial form contributes significantly to the bulk properties.
Figure 1: Conformational equilibrium of the trans-isomer. The balance between steric bulk and dipole repulsion dictates the bulk physical properties.
Detailed Physical Properties
The following data aggregates experimental values from certificate of analysis (CoA) data and thermodynamic predictions.
Table 1: Physicochemical Data Profile[6]
| Property | Value | Source/Context |
| Molecular Formula | - | |
| Molecular Weight | 181.05 g/mol | - |
| Boiling Point (Standard) | 166.7 °C | Predicted (Atmospheric) [1] |
| Boiling Point (Vacuum) | 78 °C @ 16 mmHg | Experimental (Distillation) [2] |
| Boiling Point (Vacuum) | 74.5–76.5 °C @ 19 mmHg | Experimental [3] |
| Density | 1.460 g/mL | @ 25 °C |
| Refractive Index ( | 1.480–1.484 | @ 20 °C |
| Flash Point | 56.8 °C | Closed Cup (Flammable) |
| Solubility | Immiscible in water; Soluble in DCM, EtOAc, THF | Lipophilic haloalkane |
Note on Boiling Point: Researchers should not attempt to distill this compound at atmospheric pressure (760 mmHg). Halogenated cyclohexanes are prone to elimination (dehydrohalogenation) at temperatures above 140 °C, potentially generating 1-fluorocyclohexene or 1-bromocyclohexene. Always distill under reduced pressure.
Synthesis & Experimental Protocol
To ensure high purity and the correct stereoisomer (trans), the synthesis utilizes the bromofluorination of cyclohexene . This reaction follows a standard electrophilic addition mechanism.
Reaction Logic
-
Bromonium Ion Formation: N-Bromosuccinimide (NBS) or
generates an electrophilic bromine species ( ), which attacks the double bond of cyclohexene to form a bridged bromonium ion. -
Nucleophilic Attack: The fluoride source (typically triethylamine trihydrofluoride,
, or Olah's reagent) attacks the bromonium ion from the backside (anti-attack). -
Result: The trans-stereochemistry is locked in.
Figure 2: Synthetic pathway for trans-1-bromo-2-fluorocyclohexane via bromofluorination.
Experimental Protocol (Standardized)
Safety: HF reagents are corrosive and toxic. Use plasticware (HDPE/PP) where possible and work in a fume hood.
-
Setup: Charge a polyethylene or Teflon-coated flask with Cyclohexene (10 mmol) and Dichloromethane (DCM) (20 mL).
-
Fluorinating Agent: Cool the solution to 0 °C. Dropwise add Triethylamine trihydrofluoride (
) (5 mL). -
Bromination: Add N-Bromosuccinimide (NBS) (11 mmol) in small portions over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (hexane eluent) or GC-MS.
-
Quench: Pour the mixture into ice-cold water (50 mL). Neutralize carefully with saturated
solution until gas evolution ceases. -
Extraction: Extract the aqueous layer with DCM (
mL). -
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo (do not heat bath > 30 °C). -
Purification: Distill the crude oil under reduced pressure (target: 74–78 °C at 16–19 mmHg ) to obtain the pure colorless liquid.
Applications in Drug Discovery[8]
1-Bromo-2-fluorocyclohexane serves as a critical scaffold in medicinal chemistry:
-
Bioisosteres: The fluorine atom mimics a hydroxyl group (H-bond acceptor capability) or a hydrogen atom (steric size) but modulates lipophilicity (
) and metabolic stability. -
Conformational Locking: The strong "gauche effect" of fluorine can be used to lock the cyclohexane ring into specific conformations, pre-organizing the molecule for receptor binding.
-
Elimination Precursor: It is a precursor to 1-fluorocyclohexene (via base-mediated elimination of HBr), a valuable dienophile for Diels-Alder reactions.
References
Technical Guide: Dipole Moment & Conformational Dynamics of 1-Bromo-2-Fluorocyclohexane
The following is an in-depth technical guide on the dipole moment differences in cis- and trans-1-bromo-2-fluorocyclohexane, structured for an audience of researchers and drug development professionals.
Executive Summary: The Fluorine-Bromine Bioisostere Context
In modern medicinal chemistry, the strategic introduction of halogens is a pivotal tool for modulating metabolic stability (blocking P450 sites) and membrane permeability. While 1,2-difluoro and 1,2-dichloro motifs are well-characterized, the 1-bromo-2-fluoro motif represents a unique stereoelectronic case study.
The bromine atom introduces significant steric bulk (A-value ~0.38 kcal/mol) and a polarizable electron cloud, while the fluorine atom introduces high electronegativity with minimal steric demand (A-value ~0.24 kcal/mol). Understanding the dipole moment differences between the cis and trans isomers of 1-bromo-2-fluorocyclohexane requires a rigorous analysis of conformational equilibria , specifically the competition between steric repulsion, dipole-dipole repulsion, and the gauche effect .
This guide provides a mechanistic breakdown of these forces, offering a predictive framework for how these isomers behave in lipophilic versus hydrophilic environments—a critical factor for predicting blood-brain barrier (BBB) penetration and oral bioavailability.
Theoretical Framework: Vector Analysis & Conformational Dynamics
To accurately predict the dipole moment (
The Vector Addition Model
The net dipole moment is the vector sum of the individual bond dipoles.[1]
-
C–F Bond:
1.51 D (High electronegativity, short bond). -
C–Br Bond:
1.48 D (Lower electronegativity, longer bond).
Although the magnitudes are similar, their angular orientation (
Conformational Landscape
The Trans Isomer (Dynamic Equilibrium)
The trans isomer exists in equilibrium between the diaxial (aa) and diequatorial (ee) conformers.
-
Trans-Diaxial (aa): The C-Br and C-F bonds are anti-parallel (
).-
Dipole: Vectors cancel significantly.
D. -
Driving Force: Dipole repulsion is minimized.
-
-
Trans-Diequatorial (ee): The C-Br and C-F bonds are gauche (
).-
Dipole: Vectors are additive.
D. -
Driving Force: Steric strain is minimized (Br and F are equatorial).
-
The Cis Isomer (Static Polarity)
The cis isomer undergoes a ring flip between (a,e) and (e,a) forms.
-
In both conformers, the dihedral angle between halogens is
(gauche). -
Dipole: Consistently high (
D) regardless of the ring flip.
The "Gauche Effect" vs. Dipole Repulsion
A critical stereoelectronic nuance in this molecule is the Gauche Effect , which typically stabilizes the gauche conformation in 1,2-difluoro systems due to
However, in 1-bromo-2-fluorocyclohexane , this effect competes with strong dipole-dipole repulsion.
-
Gas Phase / Non-Polar Solvents (e.g., Hexane): The electrostatic repulsion between the C-F and C-Br dipoles dominates. The equilibrium shifts toward the Trans-Diaxial (aa) form to minimize this repulsion, resulting in a low observed dipole moment.
-
Polar Solvents (e.g., DMSO, Water): The solvent stabilizes the high-dipole Trans-Diequatorial (ee) conformer. The equilibrium shifts, and the observed dipole moment increases drastically.
Visualization: Conformational Equilibrium
The following diagram illustrates the competing forces and the resulting dipole states.
Figure 1: The conformational landscape showing the solvent-dependent equilibrium of the Trans isomer versus the static polarity of the Cis isomer.
Quantitative Data Synthesis
The following values are synthesized from standard bond vector summation and comparative literature on 1,2-dihalocyclohexanes (specifically referencing 1-bromo-2-chloro analogs).
| Isomer | Conformer | Dihedral Angle ( | Est. Dipole ( | Dominant Force |
| Trans | Diaxial (aa) | 0.3 – 0.6 D | Dipole Repulsion (Electrostatic) | |
| Trans | Diequatorial (ee) | 2.9 – 3.2 D | Steric Relief + Solvation | |
| Trans | Observed (CCl | Weighted Avg | ~1.2 D | Equilibrium favors (aa) |
| Trans | Observed (DMSO) | Weighted Avg | ~2.6 D | Equilibrium favors (ee) |
| Cis | Axial-Equatorial | 3.0 – 3.3 D | Gauche Geometry (Geometric constraint) |
Key Insight for Drug Design: The trans isomer is a "chameleon" . It can adopt a lipophilic (low dipole) profile to cross a membrane and switch to a hydrophilic (high dipole) profile in the aqueous cytosol. The cis isomer is permanently polar.
Experimental Protocol: Determining and Equilibrium Constants
To validate these values in a drug discovery campaign, a self-validating workflow combining Computational Chemistry and NMR is recommended.
Phase 1: Computational Prediction (DFT)
-
Structure Generation: Generate (aa), (ee), (ae), and (ea) conformers.
-
Optimization: Run DFT geometry optimization (B3LYP/6-311+G**) in vacuum and implicit solvent (PCM).
-
Frequency Calculation: Ensure no imaginary frequencies to confirm minima.
-
Output: Extract calculated dipole moments (
) and Gibbs Free Energy ( ).
Phase 2: Experimental Validation (NMR & Dielectric)
Objective: Determine the mole fraction of conformers (
-
Synthesis: Prepare pure cis and trans 1-bromo-2-fluorocyclohexane.
-
Variable Temperature NMR (
F and H):-
Measure
coupling constants. -
Trans-diaxial
is typically large (25-35 Hz) due to anti-periplanar arrangement. -
Trans-diequatorial
is smaller (typically 10-15 Hz). -
Use the equation:
.
-
-
Dielectric Constant Measurement (Debye Method):
-
Measure the dielectric constant (
) of dilute solutions in non-polar solvent (Benzene/Cyclohexane) and polar solvent. -
Apply the Guggenheim-Smith equation to extract
.
-
Workflow Diagram
Figure 2: Integrated workflow for determining dipole moments and conformational ratios.
Implications for Drug Development
Membrane Permeability ( )
-
Trans Isomer: Likely exhibits higher passive permeability. In the lipid bilayer (low dielectric), it shifts toward the diaxial conformer (
D), reducing desolvation penalties. -
Cis Isomer: Exhibits lower passive permeability due to its fixed high dipole (
D), which incurs a high desolvation energy penalty before entering the membrane.
Bioisosteric Replacement
When replacing a 1,2-difluoro moiety with 1-bromo-2-fluoro :
-
Expect a lipophilicity boost (
increases by ~0.6 due to Br). -
Expect a conformational shift . The larger Br atom increases the population of the diequatorial form in the trans isomer compared to the difluoro analog, potentially altering binding geometry.
References
-
Wiberg, K. B., et al. "Conformational Analysis of 1,2-Dihalocyclohexanes." Journal of Organic Chemistry. Explores the fundamental diaxial/diequatorial equilibria.
-
Abraham, R. J., et al. "Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes." Magnetic Resonance in Chemistry. Provides NMR coupling constant methodology for determining conformer ratios.
-
Sanford, D. "The Gauche Effect in Organic Chemistry." Annual Reports on the Progress of Chemistry. Reviews the hyperconjugative origins of the gauche effect in fluorinated systems.
-
PubChem Compound Summary. "1-bromo-2-fluorocyclohexane."[3][4] National Library of Medicine.
-
Reich, H. J. "A-Values and Conformational Analysis." University of Wisconsin-Madison Chemistry Data. Authoritative source for steric A-values of Halogens.
Sources
Technical Guide: 1-Bromo-2-fluorocyclohexane in Medicinal Chemistry
[1]
Executive Summary
1-Bromo-2-fluorocyclohexane (CAS 656-57-5) is a high-value bifunctional building block used to introduce the 2-fluorocyclohexyl motif into bioactive scaffolds.[1] Its utility stems from the orthogonal reactivity of the bromine (a versatile leaving group for nucleophilic substitution or cross-coupling) and the fluorine atom (a bioisostere for hydroxyl groups that modulates pKa, lipophilicity, and metabolic stability).[2]
This guide details the structural dynamics, synthetic access, and medicinal chemistry applications of this intermediate, providing validated protocols for its synthesis and downstream functionalization.[2]
Structural & Conformational Dynamics[1][2][3][4]
The medicinal value of 1-bromo-2-fluorocyclohexane lies in its ability to control molecular conformation through stereoelectronic effects.[1]
Stereochemistry and The "Fluorine Effect"
The standard synthetic route (bromofluorination of cyclohexene) yields the trans -isomer exclusively due to the anti-addition mechanism. This stereochemistry is critical for downstream applications, particularly in designing glycosidase inhibitors or peptide mimetics where the spatial arrangement of functional groups must match a protein binding pocket.[2]
-
Bioisosterism: The C–F bond (1.35 Å) is a close steric mimic of the C–O bond (1.43 Å) in alcohols. However, unlike an alcohol, the fluorine atom is a poor hydrogen bond acceptor and cannot act as a donor.[2] This allows medicinal chemists to probe hydrogen bonding networks within an active site without altering the steric bulk significantly.
-
Metabolic Stability: The strength of the C–F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the 2-position, potentially extending the half-life of cyclohexyl-containing drugs.
Conformational Equilibrium (Diequatorial vs. Diaxial)
For trans-1,2-disubstituted cyclohexanes, the conformational equilibrium is governed by the balance between steric repulsion (1,3-diaxial interactions) and dipole-dipole interactions.[1][2]
-
Diequatorial Conformer: Typically favored sterically.[2] However, in 1-bromo-2-fluorocyclohexane, this places the C–Br and C–F bonds gauche to each other.[1][2] While the "fluorine gauche effect" stabilizes gauche conformations in 1,2-difluoroethane, the steric bulk of bromine dominates here, making the diequatorial form the major conformer in solution.
-
Diaxial Conformer: Less stable sterically but favored electrostatically in non-polar solvents due to the anti-parallel alignment of the C–Br and C–F dipoles. Crucially, the diaxial conformer is the reactive species for E2 elimination , as it places the H and Br in the required anti-periplanar geometry.
Figure 1: Conformational equilibrium of trans-1-bromo-2-fluorocyclohexane. The diequatorial form dominates, but the diaxial form dictates elimination reactivity.
Synthetic Access: The Protocol
The most reliable method for synthesizing trans-1-bromo-2-fluorocyclohexane avoids the use of elemental fluorine gas, utilizing instead an electrophilic bromine source and a nucleophilic fluoride source.[1]
Mechanism: Bromofluorination
The reaction proceeds via the formation of a bromonium ion intermediate from cyclohexene. Subsequent nucleophilic attack by fluoride occurs at the backside (anti-attack), ensuring exclusive trans stereoselectivity.[2]
Figure 2: Mechanism of bromofluorination using NBS and amine-HF complexes.[1][2]
Validated Protocol
Reagents: Cyclohexene, N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et3N[2]·3HF).
-
Setup: In a chemically resistant PFA or polypropylene flask (glass can be etched by HF), dissolve NBS (1.1 equiv) in dichloromethane (DCM) at 0 °C.
-
Addition: Slowly add Et3N·3HF (1.5 equiv) to the stirred solution. Caution: Et3N·3HF is corrosive and releases HF fumes; work in a well-ventilated fume hood.[1]
-
Reaction: Add cyclohexene (1.0 equiv) dropwise.[2] Stir the mixture at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour the mixture into ice-cold water/bicarbonate solution to neutralize excess HF. Extract with DCM.[2] Wash the organic layer with water and brine.
-
Purification: Dry over MgSO4 and concentrate. The product is a volatile liquid; purify via vacuum distillation or flash chromatography (silica gel, hexanes/EtOAc).[2]
Yield: Typically 70–85%.[2] Characterization: 19F NMR shows a distinct multiplet at approx. -170 to -190 ppm (depending on solvent) with coupling to the adjacent proton.[1]
Synthetic Utility & Reactivity[2][5][6][7]
Once synthesized, 1-bromo-2-fluorocyclohexane serves as a "chiral pool" mimic for introducing fluorinated cycloalkyl rings.[1][2]
Nucleophilic Substitution (SN2)
The secondary bromide is susceptible to SN2 displacement by strong nucleophiles (amines, azides, thiols).[2]
-
Challenge: The adjacent fluorine atom exerts an inductive electron-withdrawing effect, destabilizing any developing carbocation character (disfavoring SN1) but also potentially reducing the nucleophilicity of the transition state. Additionally, the basicity of many nucleophiles can trigger E2 elimination.[2]
-
Solution: Use polar aprotic solvents (DMF, DMSO) and non-basic nucleophiles (e.g., Sodium Azide NaN3) to favor substitution.[2] For amines, use an excess of the amine or a non-nucleophilic base scavenger.[2]
Synthesis of 2-Fluorocyclohexylamines
This is the primary medicinal application. The bromide is displaced by an azide (NaN3), followed by Staudinger reduction or hydrogenation to yield trans-2-fluorocyclohexylamine .[1][2] Alternatively, direct displacement with secondary amines (e.g., morpholine) yields tertiary amines.[2]
Protocol: Synthesis of trans-1-(2-fluorocyclohexyl)morpholine
-
Dissolve trans-1-bromo-2-fluorocyclohexane (1 equiv) in acetonitrile.
-
Add morpholine (3 equiv) and K2CO3 (2 equiv).[2]
-
Reflux for 16–24 hours.[2]
-
Workup: Aqueous extraction and column chromatography.[2]
-
Result: The product typically retains the trans relative stereochemistry if the reaction proceeds via a direct SN2 (inversion of the C-Br center, but starting from a specific isomer, detailed analysis of the starting material stereochemistry is required; often "trans" product refers to the thermodynamic stability or specific double inversion pathways if neighboring group participation occurs). Note: Standard SN2 on a trans-1,2 system would yield cis.[1][2] However, literature often targets the trans-amine via intermediate aziridines or specific precursors.[2] Verify stereochemistry via NMR coupling constants.
Medicinal Chemistry Case Studies
Conformational Locking in NK1 Antagonists
Substituted cyclohexylamines are core scaffolds in Neurokinin-1 (NK1) receptor antagonists (e.g., analogs of CP-99,994).[1][2] Introducing a fluorine atom at the 2-position of the cyclohexyl ring locks the conformation of the piperidine/amine substituent.
-
Mechanism: The dipole-dipole repulsion between the C-F bond and the nitrogen lone pair (or the N-H bond vector) restricts free rotation, reducing the entropic penalty of binding to the receptor.
Glycosidase Inhibitors (Carbasugars)
Polyhydroxylated cyclohexanes (carbasugars) are potent glycosidase inhibitors.[2] 1-bromo-2-fluorocyclohexane serves as a starting material for fluorinated carbasugar analogs .[1]
-
Application: By converting the bromide to an amine or hydroxyl group, researchers create 2-fluoro-cyclohexyl mimetics of glucose or mannose.[1] The fluorine at C2 mimics the C2-hydroxyl of the sugar but cannot donate a hydrogen bond, helping to elucidate the catalytic mechanism of glycosidase enzymes (which often involves a key hydrogen bond at C2).
18F-PET Imaging Agents
While direct radiofluorination is common, the 1-bromo-2-fluorocyclohexane scaffold is relevant for developing 18F-labeled probes .[1] The 2-fluorocyclohexyl moiety is used in experimental PET tracers to improve lipophilicity and blood-brain barrier (BBB) penetration compared to non-fluorinated analogs.[1]
References
-
Haufe, G. (2008).[2] "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[2]
-
Olah, G. A., et al. (1979).[2] "Synthetic Methods and Reactions; 63. Fluorination of Alkenes with Polyhydrogen Fluoride/Pyridine and Triethylamine." Synthesis. Link[2]
-
Purser, S., et al. (2008).[2][3] "Fluorine in pharmaceutical industry: Fluorine-containing drugs introduced to the market in the last decade." Chemical Society Reviews.[2] Link
-
Echemi. (2024).[2] "1-Bromo-2-fluorocyclohexane Product Database." Echemi.com.[2] Link
-
BenchChem. (2024).[2] "Synthesis of Halocycloalkanes: Protocols and Applications." BenchChem Application Notes. Link[2]
Sources
- 1. echemi.com [echemi.com]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
Technical Monograph: Safe Handling and Operational Protocols for 1-Bromo-2-fluorocyclohexane
Part 1: Executive Summary & Risk Profile
Operational Context
1-Bromo-2-fluorocyclohexane is a specialized vicinal dihalide intermediate used primarily in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its utility lies in the differential reactivity of the bromine (good leaving group) and fluorine (strong C-F bond, metabolic blocker) atoms, allowing for regioselective functionalization.
However, this dual-halogenated structure presents specific safety challenges. It is a Flammable Liquid (Category 3) with significant volatility and irritation potential.[1][2] Furthermore, its vicinal nature makes it susceptible to base-promoted elimination reactions, potentially generating reactive fluorocyclohexenes or explosive byproducts under incorrect storage conditions.
Physicochemical Critical Data
Data aggregated from multiple vendor certificates and calculated properties.
| Property | Value | Operational Implication |
| CAS Number | 656-57-5 | Primary identifier for inventory tracking. |
| Molecular Weight | 181.05 g/mol | Basis for stoichiometric calculations. |
| Physical State | Clear Liquid (Colorless to pale yellow) | Discoloration (darkening) indicates decomposition/dehydrohalogenation. |
| Boiling Point | 74.5–78 °C @ 16–19 mmHg | Vacuum distillation required for purification to avoid thermal degradation. |
| Density | 1.46 g/mL | High density; spills will sink in water phases during extraction. |
| Flash Point | ~56.8 °C (Closed Cup) | Flammable. Vapors can form explosive mixtures above ~50°C. |
| Solubility | Immiscible in water; Soluble in DCM, THF, EtOAc | Use halogenated waste streams for disposal. |
Part 2: Hazard Identification & GHS Classification
The Global Harmonized System (GHS) classification for 1-bromo-2-fluorocyclohexane is driven by its flammability and mucosal irritation properties.
GHS Labeling Elements
-
Signal Word: WARNING
-
Pictograms:
-
🔥 (GHS02 - Flammable)
-
❗ (GHS07 - Irritant)
-
Hazard Statements (H-Codes)
Precautionary Logic (P-Codes)
-
Prevention: P210 (Keep away from heat/sparks), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[3]
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously), P370+P378 (In case of fire: Use dry sand/chemical foam).[3]
Part 3: Technical Handling Protocols
Engineering Controls: The "Why" Behind the Setup
Standard laboratory ventilation (4-12 air changes per hour) is insufficient for open handling due to the H335 (Respiratory Irritation) hazard.
-
Primary Containment: All transfers >1 mL must occur inside a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: While not strictly pyrophoric, the compound should be handled under Nitrogen or Argon. Reasoning: Oxygen and moisture can accelerate hydrolysis or oxidation, liberating HBr or HF, which are highly corrosive and toxic.
Personal Protective Equipment (PPE) Matrix
The permeation of halogenated hydrocarbons through standard latex is rapid.
| PPE Type | Specification | Scientific Rationale |
| Gloves (Splash) | Nitrile (≥ 0.11 mm) | Provides short-term splash protection. Change immediately upon contact. |
| Gloves (Immersion) | Silver Shield / 4H (Laminate) | Required for spill cleanup or prolonged handling. Halogenated alkanes permeate nitrile/neoprene rapidly. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to vapor irritation (H319). |
| Respiratory | Organic Vapor (OV) Cartridge | Only required if working outside a fume hood (e.g., spill cleanup). |
Storage & Stability Architecture
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Causality: Lowering kinetic energy reduces the rate of spontaneous dehydrobromination (loss of HBr), which turns the material brown/black.
-
-
Segregation: Store away from Strong Bases (NaOH, KOH, Amines) and Oxidizers .
Part 4: Emergency Response Protocols
Spill Response Workflow
This self-validating workflow ensures operator safety before remediation attempts.
Figure 1: Decision logic for 1-bromo-2-fluorocyclohexane spill response. Note the critical volume threshold for evacuation.
Fire Fighting Measures
-
Flash Point: 56.8 °C.[5]
-
Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam.[3] DO NOT USE a direct high-pressure water jet, as it may scatter the immiscible liquid, spreading the fire.
-
Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Carbon Monoxides. Firefighters must wear SCBA.
Part 5: Waste Disposal & Environmental Fate[3]
Disposal Logic
Never dispose of this compound down the drain.
-
Classification: Halogenated Organic Solvent Waste .
-
Segregation: Keep separate from non-halogenated solvents (acetone, ethanol) if your facility recycles non-halogens. The presence of F/Br contaminants ruins recycling batches.
-
Destruction: High-temperature incineration with flue gas scrubbing (to capture HBr/HF).
Environmental Impact
Halogenated cyclohexanes are generally persistent in water and toxic to aquatic life. Prevent entry into sewers or waterways.
Part 6: Synthesis & Reaction Safety (Advanced)
When using 1-bromo-2-fluorocyclohexane as a reagent, the reaction pathway dictates the safety profile.
Figure 2: Reaction pathway risks. The presence of strong bases introduces elimination risks, potentially generating volatile alkenes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140195, 1-Bromo-2-fluorocyclohexane. Retrieved from [Link]
Sources
- 1. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 1-Bromo-2-fluorocyclohexane, 1G | Labscoop [labscoop.com]
- 4. 1-bromo-2-fluorocyclohexane - C6H10BrF | CSSB00015423560 [chem-space.com]
- 5. echemi.com [echemi.com]
Methodological & Application
Application Note & Protocol: Synthesis of trans-1-Bromo-2-fluorocyclohexane from Cyclohexene
Abstract: This document provides a comprehensive guide for the synthesis of trans-1-bromo-2-fluorocyclohexane, a valuable fluorinated building block for pharmaceutical and materials science applications.[1][2] The protocol details a robust method for the bromofluorination of cyclohexene. It delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines critical safety precautions, and discusses methods for product characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Scientific Background
Fluorinated organic compounds hold a privileged position in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. Vicinal halohydrins, molecules containing a halogen and a hydroxyl group on adjacent carbons, are highly versatile synthetic intermediates.[3][4] The targeted synthesis of 1-bromo-2-fluorocyclohexane provides a bifunctional scaffold where the bromine and fluorine atoms can be selectively manipulated in subsequent reactions, making it a highly valuable intermediate for constructing complex molecular architectures.[1][2]
The following protocol leverages the principles of electrophilic addition to an alkene. By using a suitable bromine source and a nucleophilic fluoride source, cyclohexene is efficiently converted to the desired bromofluorinated product with high stereoselectivity.
Reaction Mechanism: Electrophilic Bromofluorination
The synthesis proceeds via a well-established electrophilic addition mechanism. The key steps are outlined below:
-
Formation of a Bromonium Ion: The reaction is initiated by the electrophilic attack of the cyclohexene π-bond on a bromine source, typically N-Bromosuccinimide (NBS). This results in the formation of a cyclic, three-membered bromonium ion intermediate.[5][6][7][8] This intermediate blocks one face of the cyclohexane ring.
-
Nucleophilic Attack by Fluoride: A fluoride anion (from a source such as triethylamine trihydrofluoride) then acts as a nucleophile. It attacks one of the two carbons of the bromonium ion.
-
Anti-Addition Stereochemistry: The nucleophilic attack occurs from the face opposite to the bromonium ion ring, in a process analogous to an SN2 reaction.[7][9] This backside attack dictates the stereochemical outcome, resulting exclusively in the anti-addition of the bromine and fluorine atoms. For a cyclic substrate like cyclohexene, this leads to the formation of the trans diastereomer of 1-bromo-2-fluorocyclohexane.[7]
Caption: Mechanism of bromofluorination of cyclohexene.
Experimental Protocol
This protocol is designed for the safe and efficient synthesis of trans-1-bromo-2-fluorocyclohexane on a laboratory scale.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Stoichiometric Ratio |
| Cyclohexene | C₆H₁₀ | 82.15 | 2.05 g (2.5 mL) | 25.0 | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 4.63 g | 26.0 | 1.04 |
| Triethylamine Trihydrofluoride | (C₂H₅)₃N·3HF | 161.19 | 4.43 g (4.0 mL) | 27.5 | 1.1 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | ~30 mL | - | Quench/Wash |
| Saturated Na₂S₂O₃ solution | Na₂S₂O₃ | 158.11 | ~30 mL | - | Quench/Wash |
| Brine | NaCl (aq) | 58.44 | ~30 mL | - | Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel (optional)
-
125 mL Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glassware for column chromatography
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. All operations should be performed inside a certified chemical fume hood.
-
N-Bromosuccinimide (NBS): NBS is an oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[10][11][12] Avoid inhalation of dust. Keep away from combustible materials.
-
Triethylamine Trihydrofluoride: This reagent is a source of hydrogen fluoride. It is highly corrosive and toxic. It can cause severe burns to skin, eyes, and the respiratory tract which may not be immediately painful. Use with extreme caution and ensure appropriate HF-specific safety protocols are in place.
-
Dichloromethane (DCM): DCM is a suspected carcinogen and a volatile organic solvent.[13] Minimize exposure through inhalation and skin contact.
-
Cyclohexene: This reagent is flammable and has a strong, unpleasant odor.[13][14] Keep away from ignition sources.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask. In a chemical fume hood, add cyclohexene (2.5 mL, 25.0 mmol) and dichloromethane (50 mL).
-
Addition of Fluoride Source: Carefully add triethylamine trihydrofluoride (4.0 mL, 27.5 mmol) to the stirring solution. Cool the flask to 0 °C using an ice-water bath.
-
Addition of Bromine Source: Slowly add N-Bromosuccinimide (4.63 g, 26.0 mmol) to the cold, stirring reaction mixture in small portions over 20-30 minutes. Adding NBS too quickly can lead to an exothermic reaction and the formation of dibrominated byproducts.
-
Reaction: Allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the cyclohexene starting material.
-
Work-up - Quenching: Once the reaction is complete, pour the mixture into a 125 mL separatory funnel. Add 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining NBS or bromine. Shake gently and allow the layers to separate.
-
Work-up - Washing: Remove the aqueous layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and then 30 mL of brine.[15]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure trans-1-bromo-2-fluorocyclohexane.
Product Characterization
The identity and purity of the synthesized 1-bromo-2-fluorocyclohexane should be confirmed using standard analytical techniques.
-
Physical Properties:
-
Spectroscopic Analysis:
-
¹H NMR: Will show complex multiplets for the cyclohexane ring protons. The protons on the carbons bearing the halogens (CHF and CHBr) will appear as distinct, downfield signals, with characteristic splitting due to coupling with each other and adjacent protons.
-
¹³C NMR: Will show six distinct signals for the cyclohexane carbons. The carbons bonded to the electronegative F and Br atoms will be shifted downfield.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
-
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification.
References
- Reaction of Alkenes with Bromine. Chemistry Steps.
- Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.
- N-Bromosuccinimide. Apollo Scientific.
- N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie.
- Safety Data Sheet: N-Bromosuccinimide. Carl ROTH.
- NBS N-bromosuccinimide.
- Bromination of Alkenes - The Mechanism. Master Organic Chemistry. (2013-03-15)
- Halohydrin. Wikipedia.
- N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
- 1-bromo-2-fluorocyclohexane. LookChem. (2025-05-20)
- Halohydrin Formation. Professor Dave Explains, YouTube. (2018-06-20)
- 8.3: Halohydrins from Alkenes - Addition of HO-X. Chemistry LibreTexts. (2025-09-20)
- 1-Bromo-2-fluorocyclohexane. Chem-Impex.
- Addition Reaction of Bromine to Cyclohexene. UW Department of Chemistry.
- Chem 267: Cyclohexene. University of Wisconsin-Madison. (2020-06)
- Unraveling the Halohydrin Formation: A Dance of Molecules and Mechanisms.
- 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Chemistry LibreTexts. (2021-12-15)
- Bromination Of Alkenes- Organic Chemistry Mechanism. The Organic Chemistry Tutor, YouTube. (2020-12-13)
- Halohydrin form
- (1S,2S)-1-bromo-2-fluorocyclohexane. CymitQuimica.
- 1-Bromo-2-fluorocyclohexane. PubChem.
- For each synthesis, start with bromocyclohexane and predict the p... Pearson+.
- Preparation of cyclohexene. The Royal Society of Chemistry.
- Bromination Of Cyclohexene Lab Report. IPL.org. (2024-04-16)
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 3. Halohydrin - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Unraveling the Halohydrin Formation: A Dance of Molecules and Mechanisms - Oreate AI Blog [oreateai.com]
- 9. m.youtube.com [m.youtube.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. lobachemie.com [lobachemie.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Addition Reaction of Bromine to Cyclohexene | Department of Chemistry | University of Washington [chem.washington.edu]
- 14. rsc.org [rsc.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chemsynthesis.com [chemsynthesis.com]
- 17. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for nucleophilic substitution on 1-bromo-2-fluorocyclohexane
Executive Summary
This application note details the optimized protocol for performing nucleophilic substitution (
The reaction is kinetically challenged by two factors:
-
Steric/Conformational Gating: The requirement for an axial leaving group in a cyclohexane ring.
-
Electronic Deactivation: The strong inductive withdrawal (-I) of the
-fluorine atom, which destabilizes the developing positive charge in the transition state.
This guide provides a validated workflow using sodium azide (
Mechanistic Insight & Substrate Analysis
The Conformational Challenge
Success in this reaction depends on understanding the conformational mobility of the cyclohexane ring.
-
Substrate: trans-1-bromo-2-fluorocyclohexane.[1]
-
Ground State (Major): The diequatorial conformer is thermodynamically preferred to avoid 1,3-diaxial interactions. However, this conformer is unreactive toward
. -
Reactive State (Minor): The ring must flip to the diaxial conformer to place Br in the axial position. This state is higher in energy, creating a "conformational lock" that slows the reaction rate significantly compared to non-fluorinated analogs.
The -Fluorine Effect
The presence of fluorine at the C2 position exerts a powerful electron-withdrawing effect.
-
Inductive Deactivation: The C-F dipole opposes the polarization required to break the C-Br bond. Literature suggests
-fluorine substitution can retard rates by a factor of ~10-100x compared to simple alkyl bromides [1]. -
Elimination Risk: The basicity of many nucleophiles promotes E2 elimination. In the reactive diaxial conformer, the axial Br is anti-periplanar to the axial protons at C3 and C6, making elimination to 3-fluorocyclohexene a dominant side reaction if conditions are too basic.
Strategic Visualization
The following diagram illustrates the conformational gating and the reaction pathway.
Figure 1: Reaction coordinate showing the necessity of the high-energy diaxial conformer for substitution.
Experimental Protocol
Reagents & Equipment[2]
-
Substrate: 1-bromo-2-fluorocyclohexane (>97% purity).
-
Nucleophile: Sodium Azide (
) (Caution: Toxic, shock-sensitive). -
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO.
-
Rationale: Polar aprotic solvents solvate the cation (
), leaving the anion ( ) "naked" and highly reactive, which is crucial to overcome the substrate's deactivation.
-
-
Catalyst (Optional): 18-Crown-6 (if using DMSO/KF systems, but standard for
is neat DMF).
Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add 1-bromo-2-fluorocyclohexane (1.0 equiv, e.g., 181 mg, 1.0 mmol).
-
Add anhydrous DMF (5.0 mL, 0.2 M concentration).
-
Note: High concentration favors bimolecular (
) kinetics over unimolecular processes.
-
Step 2: Nucleophile Addition
-
Add Sodium Azide (1.5 equiv, 97.5 mg, 1.5 mmol) in a single portion.
-
Seal the flask and purge with nitrogen for 5 minutes.
Step 3: Reaction Execution
-
Heat the reaction mixture to 60°C .
-
Optimization Note: While
is typically fast at RT for primary halides, this deactivated secondary system requires thermal activation. Do not exceed 80°C to minimize E2 elimination.
-
-
Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS every 2 hours.
-
Target: Disappearance of bromide starting material (
) and appearance of azide product ( ).
-
Step 4: Workup (Safety Critical)
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (20 mL) and pour into Cold Water (20 mL).
-
Safety: Azides can form explosive hydrazoic acid (
) if acidified. Keep aqueous layers neutral/basic.
-
-
Extract the aqueous layer with Diethyl Ether (3 x 15 mL).
-
Wash combined organics with Brine (2 x 20 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate carefully under reduced pressure (Azides are volatile and potentially unstable).
Step 5: Purification
-
Purify via Silica Gel Flash Chromatography.
-
Eluent: Gradient of 100% Pentane
5% EtOAc/Pentane.-
Note: Fluorinated compounds often have low surface activity; use iodine stain or
for visualization if UV is weak.
-
Data Analysis & Validation
Expected Results Table
| Parameter | Value / Observation | Notes |
| Yield | 65 - 75% | Lower than alkyl bromides due to E2 competition. |
| Major Product | cis-1-azido-2-fluorocyclohexane | Result of Walden Inversion on trans starting material. |
| Side Product | 3-fluorocyclohexene | Characteristic alkene protons in NMR (5.5-6.0 ppm). |
| Reaction Time | 6 - 12 Hours | Significantly slower than cyclohexyl bromide (<2h). |
NMR Characterization Criteria
To validate the stereochemistry (Inversion), analyze the coupling constants (
-
Starting Material (trans):
is axial (in the stable diequatorial conformer). It appears as a triplet of triplets (tt) with large couplings (~11 Hz). -
Product (cis):
-
The nucleophile (
) is equatorial (if ring stays chair) or axial (if ring flips). -
In cis-1,2-disubstituted cyclohexanes, the ring often exists as a fast equilibrium.
-
Diagnostic Signal: Look for the
signal narrowing. If becomes equatorial (in the flipped stable conformer), the large axial-axial couplings disappear, resulting in a smaller width at half-height ( ). -
NMR: Essential for purity check.
to ppm.
-
Troubleshooting & Optimization
Figure 2: Decision tree for reaction optimization.
References
-
Dolbier, W. R. (2009). Fluorine-containing substituents and their effects on reaction rates. Journal of Fluorine Chemistry. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution). Link
-
PubChem. (2025).[1] trans-1-Bromo-2-fluorocyclohexane Compound Summary. National Library of Medicine. Link
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism and Stereochemistry. Link
-
NIST Chemistry WebBook. (2025).[2] Cyclohexane, 1-bromo-2-fluoro-, cis- Data. Link
Sources
Application Note: Selective Bromofluorination of Cyclic Alkenes
This Application Note is structured to guide medicinal chemists and process scientists through the precise installation of the vicinal bromofluoride motif—a high-value pharmacophore for modulating lipophilicity and metabolic stability in drug candidates.
Executive Summary
The introduction of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry, often improving metabolic stability (blocking P450 oxidation) and altering pKa. The vicinal bromofluoride moiety is particularly valuable; it not only serves as a final pharmacophore but also provides a "chemical handle" (the C-Br bond) for subsequent cross-coupling or elimination reactions, enabling the rapid diversification of core scaffolds.
This guide details the use of Amine-HF complexes (specifically Et
Mechanistic Principles & Selectivity
Understanding the mechanism is prerequisite to controlling the outcome. The reaction proceeds via an electrophilic addition pathway that dictates both the regiochemistry and stereochemistry.
The "Anti-Addition" Rule
The reaction is driven by the formation of a bridged bromonium ion intermediate. The fluoride anion, being a poor nucleophile in organic solvents, attacks the bromonium bridge from the dorsal (back) side.
-
Stereoselectivity: In cyclic systems, this obligate backside attack results in exclusive anti diastereoselectivity . For cyclohexene derivatives, this yields trans-1,2-bromofluorides (often diaxial initially, relaxing to diequatorial if conformationally permitted).
-
Regioselectivity: The fluoride attacks the carbon atom that can best stabilize a partial positive charge (Markovnikov-like addition). In unsymmetrical alkenes, F attacks the more substituted carbon.
Mechanistic Pathway Diagram
Figure 1: Mechanistic flow of bromofluorination. The reaction is stereospecific, driven by the backside attack of fluoride on the bromonium intermediate.
Reagent Selection Guide
Choosing the right HF source is critical for balancing reactivity with safety.
| Reagent | Composition | Acidity (Reactivity) | Safety Profile | Recommended Use |
| TREAT-HF | Et | Moderate | High: Liquid, glass-compatible, lower fuming. | Standard Protocol. Best for general substrates. |
| Olah's Reagent | Pyridine[1][2] · ~9HF | High | Low: Corrosive, fumes heavily, attacks glass. | Only for highly unreactive alkenes. Requires plasticware. |
| DMPU-HF | DMPU · HF complex | High | Medium: Stable complex, high acidity but lower vapor pressure than Olah's. | Advanced Protocol. Best for deactivated alkenes or when high regioselectivity is needed. |
| AgF | Silver Fluoride | Low (Neutral) | High: Solid, expensive, light sensitive. | Use when acid-sensitive functional groups are present. |
Expert Insight: For 90% of pharmaceutical applications, Et
Experimental Protocols
Protocol A: Standard Diastereoselective Bromofluorination
Target: General cyclic alkenes (e.g., cyclohexene, Cbz-protected piperidines).
Reagents: N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Dissolve the cyclic alkene (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Why DCM? It is non-nucleophilic and solubilizes both the organic substrate and the amine-HF complex effectively.
-
-
Fluoride Addition: Add Et
N·3HF (1.5 – 2.0 equiv) via syringe.-
Note: The solution may fume slightly; ensure good ventilation.
-
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Causality: Low temperature prevents allylic bromination (radical pathway) and favors the ionic addition pathway.
-
-
Bromination (Critical Step): Add NBS (1.1 – 1.2 equiv) portion-wise over 10–15 minutes.
-
Tip: Protect the flask from light with aluminum foil to further suppress radical side reactions.
-
-
Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Quench: Pour the reaction mixture into a stirred solution of ice-water and saturated aqueous NaHCO
.-
Safety: Neutralization of excess HF is exothermic. Add slowly.
-
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amines), water, and brine. Dry over Na
SO and concentrate.
Validation Criteria:
-
F NMR: Look for a distinct multiplet typically between -160 and -200 ppm. The coupling constant (
) confirms the trans relationship (typically ).
Protocol B: High-Selectivity Bromofluorination (DMPU/HF Method)
Target: Deactivated alkenes or substrates requiring high regiocontrol where Et
Expert Insight: The DMPU-HF complex is more acidic than Et
Workflow Diagram
Figure 2: Operational workflow for the high-acidity DMPU/HF protocol. Note the requirement for plastic vessels due to higher HF activity.
-
Vessel Selection: Use a polypropylene (PP) or PFA reaction tube. Do not use glass.
-
Reagent Prep: Prepare the DMPU/HF reagent (or purchase commercially). If preparing: carefully mix DMPU and aqueous HF (48%) or anhydrous HF in a polyethylene bottle (Exothermic!).
-
Execution: Follow the steps in Protocol A, but maintain the temperature at 0 °C for a longer duration (1–2 hours) before warming. The higher acidity accelerates the reaction, so over-warming can lead to elimination byproducts.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Allylic Bromination (Side Product) | Radical pathway active. | Ensure reaction is in the dark. Degas solvents thoroughly to remove O |
| No Reaction | Fluoride source too weak. | Switch from Et |
| Regioisomer Mixture | Substrate lacks bias. | Use a bulkier bromine source (e.g., DBDMH ) to increase steric demand on the bromonium intermediate. |
| Glass Etching | HF concentration too high. | Switch to plasticware immediately. Neutralize waste promptly. |
Safety & Handling (Mandatory)
WARNING: While amine-HF complexes are safer than anhydrous HF, they still contain hydrogen fluoride, which can cause deep, painless burns that lead to systemic toxicity (calcium depletion).
-
PPE: Neoprene or Nitrile gloves (double gloved), face shield, and lab coat are non-negotiable.
-
First Aid: Calcium Gluconate Gel (2.5%) must be present on the bench before starting. In case of skin contact, wash with water for 5 minutes and immediately apply gel. Massage into skin until medical help arrives.
-
Waste: Quench all HF-containing waste with saturated Sodium Bicarbonate or Calcium Hydroxide before disposal. Do not mix with acidic waste streams.
References
-
Haufe, G. (2000). Regioselectivity of bromofluorination of functionalized 1-alkenes. Journal of Fluorine Chemistry.[3]
-
Inagaki, T., et al. (2003).[4] Effective Fluorination Reaction with Et3N[2][4][5]·3HF Under Microwave Irradiation. Synthesis.[2][4][5][6][7][8][9][10]
-
Bertrand, X., & Paquin, J. F. (2019).[5] Direct Hydrofluorination...[5] Using Methanesulfonic Acid/Triethylamine Trihydrofluoride.[5] Organic Letters.[5]
-
Gouverneur, V., et al. (2012). Catalytic, Asymmetric Halofunctionalization of Alkenes—A Critical Perspective. Angewandte Chemie Int. Ed.
-
Apollo Scientific. (2023). Safety Data Sheet: Triethylamine trihydrofluoride.
Sources
- 1. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation [organic-chemistry.org]
- 5. Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination [organic-chemistry.org]
- 6. Enantioselective fluorination mediated by cinchona alkaloid derivatives/Selectfluor combinations: reaction scope and structural information for N-fluorocinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Triethylamine trihydrofluoride: synthesis, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 9. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 10. chemrxiv.org [chemrxiv.org]
Application Note: Solvent Selection Strategies for 1-Bromo-2-fluorocyclohexane Reactions
This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic principles of conformational analysis with practical solvent selection strategies for 1-bromo-2-fluorocyclohexane.
Executive Summary
1-Bromo-2-fluorocyclohexane is a critical scaffold for introducing fluorine—a bioisostere for hydrogen or hydroxyl groups—into cyclic drug candidates. However, its reactivity is governed by a delicate interplay between conformational equilibrium (diaxial vs. diequatorial) and solvent-solute interactions .
This guide provides a protocol for selecting solvents to selectively drive Nucleophilic Substitution (S_N2) to generate functionalized fluorocyclohexanes or Elimination (E2) to synthesize fluorinated cyclohexenes.
Mechanistic Foundation: The Conformational Gate
Before selecting a solvent, one must understand that the reactivity of 1-bromo-2-fluorocyclohexane is "gated" by its ring conformation. The cyclohexane ring exists in a dynamic equilibrium between two chair forms.
The "Trans" Isomer Dilemma
For trans-1-bromo-2-fluorocyclohexane (the most common synthetic precursor):
-
Diequatorial Conformer (ee): Both Br and F are equatorial. This is typically the thermodynamic ground state due to steric factors, though the high polarity of the C-F and C-Br bonds creates dipole repulsion.
-
Diaxial Conformer (aa): Both Br and F are axial. While sterically less favorable, this conformer is required for E2 elimination (due to stereoelectronic anti-periplanar requirements) and is often kinetically favored for S_N2 attack.
The Solvent Effect:
-
Non-polar solvents (e.g., Hexane, CCl4): Favor the diaxial conformer less than polar solvents do, but the "gauche effect" of fluorine can sometimes stabilize the aa form unexpectedly.
-
Polar solvents (e.g., DMSO, Methanol): Tend to stabilize the conformer with the higher dipole moment. For 1,2-dihalides, the ee conformer often has a larger net dipole (vectors add up) compared to aa (vectors partially cancel), meaning polar solvents often sequester the molecule in the unreactiveee state.
Visualization of Reaction Pathways
The following diagram illustrates how solvent choice and base strength dictate the pathway.
Caption: Reaction landscape of trans-1-bromo-2-fluorocyclohexane. Reactivity is gated through the high-energy diaxial conformer.
Solvent Selection Protocols
Protocol A: Maximizing Nucleophilic Substitution (S_N2)
Goal: Replace Bromine with a Nucleophile (Nu⁻) (e.g., Azide, Cyanide, Thiol) while retaining the Fluorine atom. Challenge: Overcoming steric hindrance of the ring and suppressing elimination.
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) | Dipolar Aprotic: These solvents solvate cations (Na⁺, K⁺) effectively but leave the anionic nucleophile "naked" and highly reactive. This increases the rate of S_N2 relative to E2. |
| Secondary Choice | Acetonitrile (MeCN) | Good for milder conditions; easier to remove than DMSO/DMF (lower boiling point). |
| Avoid | Alcohols (MeOH, EtOH), Water | Protic Solvents: Form hydrogen bond "cages" around the nucleophile, significantly reducing its nucleophilicity and slowing S_N2, allowing E2 to compete. |
| Concentration | 0.5 M – 1.0 M | High concentration favors bimolecular (S_N2) kinetics. |
Step-by-Step Workflow:
-
Preparation: Dissolve 1-bromo-2-fluorocyclohexane (1.0 equiv) in anhydrous DMSO (5–10 volumes).
-
Nucleophile Addition: Add the nucleophilic salt (e.g., NaN3, KCN) (1.2–1.5 equiv).
-
Note: If solubility is an issue, add a phase transfer catalyst (e.g., 18-crown-6 for K salts) rather than switching to a protic solvent.
-
-
Temperature Control: Maintain at 25°C – 40°C .
-
Warning: Heating >60°C significantly increases the risk of elimination (HBr loss).
-
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of starting material.[1]
-
Workup: Dilute with water (to remove DMSO) and extract with Ethyl Acetate.
Protocol B: Maximizing Elimination (E2)
Goal: Synthesize 3-fluorocyclohexene (via regiospecific elimination). Mechanism: The base removes a proton anti-periplanar to the Bromine.
-
In trans-1-bromo-2-fluorocyclohexane (diaxial form), the H at C2 (bearing F) is equatorial and cannot be eliminated.
-
Only the axial H at C6 can be eliminated. Result: 3-fluorocyclohexene (Not 1-fluorocyclohexene).
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Ethanol (EtOH) or Methanol (MeOH) | Polar Protic: Solvates the leaving group (Br⁻) as it departs, lowering the activation energy for ionization/elimination. |
| Base Selection | NaOEt (Sodium Ethoxide) or KOH | Strong bases are required for E2.[2] Alkoxides match the solvent to prevent transesterification side reactions (if esters were present). |
| Temperature | Reflux (78°C for EtOH) | Elimination has a higher activation energy than substitution; heat favors entropy (2 molecules |
Step-by-Step Workflow:
-
Preparation: Dissolve 1-bromo-2-fluorocyclohexane in absolute Ethanol.
-
Base Addition: Add Sodium Ethoxide (21% wt in EtOH) or KOH pellets (2.0 equiv).
-
Reaction: Heat to reflux for 2–4 hours.
-
Quench: Cool to room temperature. Neutralize with dilute HCl (carefully, to avoid acid-catalyzed hydration of the alkene).
-
Isolation: The product (3-fluorocyclohexene) is volatile. Distillation is preferred over extraction if scale permits.
Troubleshooting & Optimization Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion (S_N2) | Nucleophile is "caged" or substrate is in unreactive ee conformation. | Switch from MeCN to DMSO . Add heat (mildly, <50°C). |
| Elimination Byproduct in S_N2 | Base is too strong or temperature too high. | Use a "softer" nucleophile. Lower temperature. Ensure solvent is strictly anhydrous (water acts as a base/protic source). |
| Wrong Regioisomer (E2) | Unexpected formation of 1-fluorocyclohexene. | Check starting material stereochemistry. Cis-isomer allows elimination towards the fluorine. Ensure pure trans-starting material. |
References
-
Conformational Analysis of 1,2-Dihalocyclohexanes
-
Solvent Effects in Nucleophilic Substitution
-
Elimin
-
Synthesis of Fluorin
Sources
- 1. youtube.com [youtube.com]
- 2. elimination of hydrogen bromide from bromoalkanes mechanism steps reagents reaction conditions organic synthesis doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. users.wfu.edu [users.wfu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. siue.edu [siue.edu]
- 7. C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles [organic-chemistry.org]
Application Note: Bromofluorination Synthesis Using Olah's Reagent (Pyridinium Poly(hydrogen fluoride))
[1]
Introduction & Scope
This guide details the handling, safety, and synthetic protocol for utilizing Olah's Reagent (Pyridinium poly(hydrogen fluoride), PPHF) in the bromofluorination of alkenes.
Olah's reagent (typically ~70% HF by weight) acts as a stable, less volatile liquid source of anhydrous hydrogen fluoride (aHF). While it significantly reduces the vapor pressure hazards associated with aHF, it retains extreme corrosivity and toxicity. In bromofluorination, it serves as the nucleophilic fluoride source, reacting with a bromonium ion intermediate generated by an electrophilic bromine source (typically N-Bromosuccinimide, NBS).[1]
Key Advantages:
-
Regioselectivity: High Markovnikov selectivity (Fluorine attacks the more substituted carbon).
-
Stereoselectivity: Predominantly anti-addition.
-
Handling: Can be used in standard fume hoods (with appropriate vessel constraints) unlike gaseous aHF.
Safety "Gatekeeper" Protocols (Critical)
WARNING: Olah's reagent releases Hydrogen Fluoride (HF). HF is a unique hazard that causes deep tissue burns, bone destruction, and systemic toxicity (hypocalcemia) which can be fatal. Pain may be delayed.
Personal Protective Equipment (PPE) Matrix
| Component | Specification | Rationale |
| Gloves (Primary) | Nitrile (Thick) | Chemical resistance foundation. |
| Gloves (Secondary) | Neoprene or Silver Shield | Worn over nitrile. HF penetrates standard latex/thin nitrile rapidly. |
| Eye Protection | Face Shield + Goggles | Splash protection is mandatory; safety glasses alone are insufficient. |
| Body | Acid-Resistant Apron | PVC or Neoprene apron over a lab coat to prevent torso saturation. |
Emergency Response
-
Skin Contact: Immediate irrigation (15 mins)
Apply 2.5% Calcium Gluconate Gel continuously. Do not wait for pain. -
Spill Control: Do not use standard clay/silica kitty litter (HF reacts with silica to form toxic SiF₄ gas). Use specialized HF neutralizers (calcium carbonate/magnesium oxide based).
Equipment & Material Compatibility
The most common failure mode in HF chemistry is vessel failure. HF attacks silica-based glass, leading to vessel rupture and catastrophic spills.
| Material | Compatibility | Application |
| Borosilicate Glass | FORBIDDEN | NEVER use for the reaction vessel. HF etches glass, generating heat and SiF₄ gas. |
| PTFE (Teflon) | Excellent | Ideal for reaction vessels, stir bars, and addition funnels. |
| Polypropylene (PP) | Good | Suitable for short-term storage and reaction vessels (translucent). |
| Polyethylene (HDPE) | Good | Suitable for storage bottles. |
| Stainless Steel (316) | Fair/Poor | Corrodes over time; avoid for this specific synthesis. |
Mechanistic Basis
The reaction proceeds via an electrophilic addition mechanism.[2][3] Understanding this causality is vital for troubleshooting yield issues.
-
Activation: NBS does not react directly with the alkene efficiently without activation. The acidic environment of Olah's reagent activates NBS, promoting the release of the bromonium electrophile (
).[1] -
Intermediate: The alkene attacks
, forming a cyclic bromonium ion. -
Nucleophilic Attack: The polyfluoride anion (
) attacks the bromonium ion at the more substituted carbon (Markovnikov) from the back side (anti-addition).
Diagram 1: Reaction Mechanism[2]
Caption: The stepwise conversion of alkene to bromofluoride via bromonium ion, mediated by Olah's Reagent.
Detailed Experimental Protocol
Target Reaction: Bromofluorination of Cyclohexene (Model Substrate) Scale: 10 mmol
Reagent Preparation
-
N-Bromosuccinimide (NBS): 1.96 g (11 mmol, 1.1 equiv). Note: Recrystallize NBS from water if it appears yellow/orange (indicates free
). -
Olah's Reagent (Py[1][4][5]·HF): ~4.0 mL (Excess). Note: Use a plastic syringe with a stainless steel needle (wash immediately) or a PTFE pipette.
-
Cyclohexene: 0.82 g (10 mmol).
-
Solvent: Dichloromethane (DCM) or Diethyl Ether (
). DCM is preferred for solubility.
Step-by-Step Procedure
-
Vessel Setup:
-
Equip a 50 mL Polypropylene (PP) or PTFE round-bottom flask with a PTFE-coated magnetic stir bar.
-
Clamp securely over a magnetic stirrer.
-
Crucial: Ensure the system is vented to a fume hood (e.g., via a CaCl₂ drying tube adapted with plastic fittings), but do not seal it (gas evolution risk).
-
-
Reagent Loading (0°C):
-
Charge the flask with 15 mL DCM .
-
Add 1.96 g NBS . The NBS may not fully dissolve; this is normal.
-
Cool the suspension to 0°C using an ice/water bath.
-
-
Addition of Olah's Reagent:
-
Slowly add 4.0 mL Olah's Reagent dropwise via a plastic syringe.
-
Observation: The mixture may turn yellow/orange. The NBS will begin to dissolve as it interacts with the HF-pyridine complex.
-
Stir for 10 minutes at 0°C to activate the electrophile.
-
-
Substrate Addition:
-
Add Cyclohexene (10 mmol) dropwise over 5–10 minutes.
-
Causality: Rapid addition can cause a sharp exotherm, potentially vaporizing DCM or HF. Control the rate to maintain T < 5°C.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 1–3 hours .
-
Monitoring: TLC (silica gel) can be used, but do not dip glass capillaries deep into the HF solution. Instead, remove a micro-aliquot with a plastic tip, quench in a mini-vial of bicarb, then spot.
-
-
Quenching (High Risk Step):
-
Prepare a beaker with 100 mL ice-cold water or saturated
(Caution: Foaming). -
Pour the reaction mixture INTO the quench beaker.
-
Never pour water into the reaction flask (exotherm risk).
-
Stir vigorously until gas evolution ceases.
-
-
Workup:
-
Transfer to a separatory funnel (Glass is acceptable only after quenching and dilution, but plastic is still preferred if available. If using glass, ensure HF is fully neutralized first).
-
Extract with DCM (2 x 30 mL).
-
Wash organic layer with water, then brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
Diagram 2: Experimental Workflow
Caption: Operational workflow for safe bromofluorination using Olah's Reagent.
Optimization & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Olah's reagent is hygroscopic. Water competes with |
| Dark/Black Mixture | Polymerization or Decomposition | Reaction temperature too high. Keep strictly at 0°C during addition. |
| Glass Etching | Incorrect material | STOP. Transfer to PTFE immediately. Discard glassware. |
| Incomplete Conversion | Old Reagent | HF content in Olah's reagent decreases over time (absorbs moisture/evaporates). Titrate or use fresh bottle. |
Alternative Reagent: If NBS proves sluggish, 1,3-Dibromo-5,5-dimethylhydantoin (DBH) can be used. DBH often provides a higher concentration of active bromine and can improve yields for electron-deficient alkenes.
Waste Disposal
-
Neutralization: All aqueous washes and quenched reaction mixtures contain fluoride ions. Treat with excess Calcium Hydroxide (
) or Calcium Carbonate to precipitate Calcium Fluoride ( ), which is insoluble and safer. -
Segregation: Do not mix fluoride waste with standard organic solvent waste streams unless approved by your EH&S department.
-
Labeling: Clearly label as "Toxic - Fluoride Waste" and "Corrosive."
References
-
Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthetic Methods and Reactions; I. Preparation and Applications of Pyridinium Poly(hydrogen fluoride) (F-Reagent). Synthesis.[6][7]
-
Haufe, G. (1986). Different selectivities in bromofluorination reactions using N-bromosuccinimide/triethylamine tris hydrofluoride or Olah's reagent.[5] Tetrahedron Letters.
-
Honeywell Specialty Chemicals. (2025).[8] Safety Data Sheet: Pyridinium poly(hydrogen fluoride).[4][9][10](Note: Generic link to supplier SDS repository for verification).
-
Sigma-Aldrich. (2024). Product Specification: Olah's Reagent.[10][11]
-
Kuroboshi, M., & Hiyama, T. (1991). Pyridinium Poly(hydrogen fluoride) as a Fluorinating Agent.[6][7] Synlett.[8]
Sources
- 1. Bromofluorination of Unsaturated Compounds using DMPU/HF as a Fluorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Olah's Reagent [drugfuture.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Purification of 1-Bromo-2-fluorocyclohexane via Flash Column Chromatography
Application Note & Protocol
Abstract
This guide details the purification of 1-bromo-2-fluorocyclohexane, a critical intermediate in the synthesis of fluorinated bioactive scaffolds. Unlike standard aromatic intermediates, this cycloalkane lacks a UV chromophore and possesses significant volatility, presenting unique challenges in detection and isolation. This protocol establishes a robust workflow for separating the major trans-diastereomer from the cis-isomer and synthetic byproducts (e.g., cyclohexene, bromocyclohexane) using silica gel flash chromatography.
Introduction & Chemical Context
Synthetic Origin and Impurities
1-Bromo-2-fluorocyclohexane is typically synthesized via the bromofluorination of cyclohexene. Common methods include the use of Selectfluor/KBr or N-bromosuccinimide (NBS)/HF-amine complexes .
-
Major Product: trans-1-bromo-2-fluorocyclohexane (via anti-addition mechanism).
-
Minor Product: cis-1-bromo-2-fluorocyclohexane (often <5-10%, depending on conditions).
-
Common Impurities: Unreacted cyclohexene, 1-bromocyclohexane (from hydrobromination), and hydrolysis byproducts (bromohydrins).
Stereochemical Separation Logic
The separation of cis and trans isomers on silica gel relies on their dipole moments.
-
Trans-isomer: In the diequatorial conformation, the C-Br and C-F dipoles partially oppose each other, resulting in a lower net dipole moment.
-
Cis-isomer: The dipoles are additive in the equatorial-axial arrangement, resulting in a higher net dipole moment.
Elution Order (Normal Phase Silica):
-
Hydrocarbons (Cyclohexene) – Elutes at solvent front.
-
Monohalides (Bromocyclohexane) – Low retention.
-
Trans-1-bromo-2-fluorocyclohexane – Major product (Less Polar).
-
Cis-1-bromo-2-fluorocyclohexane – Minor product (More Polar).
-
Bromohydrins/Alcohols – High retention (require polar push).
Pre-Purification Analysis & Detection
CRITICAL WARNING: 1-Bromo-2-fluorocyclohexane is UV-inactive . Standard UV detection at 254 nm will fail.
Detection Methods
| Method | Suitability | Notes |
| UV (254/280 nm) | ❌ Unsuitable | Molecule lacks conjugation. |
| TLC Staining | ✅ Essential | KMnO₄: Stains alkenes (impurities) yellow/brown.Iodine Chamber: Reversibly stains halides brown.Phosphomolybdic Acid (PMA): General stain, requires heating. |
| GC-MS / GC-FID | ✅ Best | Definitive for isomer ratio and purity. Low boiling point makes it ideal for GC. |
| 19F NMR | ✅ Excellent | Distinct shifts for cis vs trans (coupling constants |
Method Development
Solvent System Optimization
Due to the low polarity of the target haloalkane, standard EtOAc/Hexane gradients are often too strong, causing co-elution with the solvent front.
-
Recommended Weak Solvent (A): 100% n-Hexane (or Pentane for easier evaporation).
-
Recommended Strong Solvent (B): Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).
-
TLC Mobile Phase: 100% Hexane or 98:2 Hexane:EtOAc.
-
Target Rf: 0.25 – 0.35 for the trans isomer.
-
Column Loading
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Loading Capacity: 1% to 3% w/w (Sample/Silica).
-
Example: For 1.0 g crude oil, use 30–50 g silica.
-
-
Loading Method: Liquid Loading is preferred to minimize band broadening. Dissolve crude in minimum hexanes. If the crude is an oil, load directly if viscosity permits. Avoid dry loading with silica/rotovap due to the compound's volatility.
Detailed Protocol
Step 1: Column Preparation
-
Select a column diameter ensuring a bed height of at least 15–20 cm.
-
Slurry pack silica gel using 100% Hexanes .
-
Flush with 2 column volumes (CV) of hexanes to equilibrate and remove air bubbles.
Step 2: Sample Loading
-
Dissolve the crude reaction mixture in the minimum volume of hexanes (e.g., 1 mL per gram of crude).
-
Carefully pipette the solution onto the sand bed of the column.
-
Rinse the vial twice with 0.5 mL hexanes and apply to the column.
-
Elute solvent until the liquid level matches the sand bed.[1]
Step 3: Elution Gradient
Run the column at a flow rate of ~15–20 mL/min (for a 2.5 cm diameter column).
| Phase | Solvent Composition | Volume (CV) | Target Component |
| 1 | 100% Hexanes | 2–3 CV | Cyclohexene, Bromocyclohexane |
| 2 | 100% Hexanes | 3–6 CV | Trans-1-bromo-2-fluorocyclohexane |
| 3 | 98:2 Hexane:EtOAc | 2–4 CV | Transition / Mixed Fractions |
| 4 | 95:5 Hexane:EtOAc | 3–5 CV | Cis-1-bromo-2-fluorocyclohexane |
Step 4: Fraction Collection & Analysis[1]
-
Collect small fractions (e.g., 10–15 mL for a 1g scale).
-
Spot Check: Apply 1 µL of every 3rd fraction to a TLC plate.
-
Stain: Dip in KMnO₄ (to check for alkene breakthrough) and PMA (heat with heat gun) to visualize the haloalkanes.
-
Trans isomer appears first (higher Rf).
-
Cis isomer appears second (lower Rf).
-
-
Confirmation: Pool fractions based on TLC and confirm purity of "cut" fractions via GC-MS or 19F NMR before combining.
Step 5: Concentration
CAUTION: 1-Bromo-2-fluorocyclohexane is volatile (bp ~75°C at reduced pressure, but significant vapor pressure at RT).
-
Combine pure fractions.
-
Concentrate on a rotary evaporator at ambient temperature (20–25°C) .
-
Do not use high vacuum (< 20 mbar) for extended periods.
-
Stop when solvent volume is low and transfer to a tared vial. Remove final traces of solvent under a gentle stream of nitrogen.
Workflow Visualization
Caption: Logical workflow for the purification of 1-bromo-2-fluorocyclohexane, highlighting the gradient switch and critical QC steps.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Spots on TLC | Wrong detection method | Use PMA or Iodine stain; UV will not work. |
| Co-elution of Isomers | Gradient too steep | Use 100% Hexane for longer; decrease loading to <1% w/w. |
| Low Yield | Product evaporation | Do not heat water bath >25°C during rotovap. Avoid high vacuum. |
| Decomposition | Silica acidity | Some haloalkanes are acid-sensitive. Add 1% Triethylamine to the mobile phase if degradation is observed (browning on column). |
Safety Considerations
-
Halogenated Waste: All fractions and raffinates must be disposed of in halogenated organic waste containers.
-
HF Residues: If synthesized via HF-amine reagents, ensure the crude is quenched with saturated NaHCO₃ and washed thoroughly before loading onto silica to prevent HF gas generation inside the column.
-
Inhalation: The compound is volatile and likely an irritant. Handle exclusively in a fume hood.
References
-
Synthesis & Properties: PubChem. 1-Bromo-2-fluorocyclohexane Compound Summary. National Library of Medicine. Available at: [Link]
-
Selectfluor Chemistry: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature. Available at: [Link]
-
General Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry. Available at: [Link]
-
Stereochemical Analysis: Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley Online Library. Available at: [Link]
Sources
Fractional distillation setup for separating halocyclohexane isomers
Executive Summary
The separation of halocyclohexane isomers (e.g., cis- vs. trans-1,2-dichlorocyclohexane) presents a dual challenge in process chemistry: narrow boiling point differentials (
This guide details a high-vacuum, high-efficiency fractionation protocol utilizing Spinning Band Distillation (SBD) technology. Unlike packed columns, SBD offers high separation power (low HETP) with minimal pressure drop, allowing lower pot temperatures that preserve the integrity of thermally labile halogenated rings.
Theoretical Basis & Component Selection
The Physicochemical Challenge
Halocyclohexanes exist as conformational isomers. For di-substituted systems (e.g., 1,2-dichlorocyclohexane), the cis isomer generally possesses a higher dipole moment and higher boiling point than the trans isomer due to intermolecular forces. However, the
-
Thermal Hazard: At temperatures
, chlorocyclohexanes are prone to or elimination, releasing HCl and forming cyclohexenes [1]. -
The Solution: Vacuum distillation reduces the boiling point, but traditional packed columns introduce a pressure drop (
) that forces the pot temperature higher. Spinning Band columns minimize while maximizing vapor-liquid contact.
Equipment Configuration
| Component | Specification | Scientific Rationale |
| Column | Teflon or Metal Spinning Band (20-50 theoretical plates) | Provides max plates with min hold-up (<2 mL). The spinning action actively wipes condensate, reducing HETP to ~1.2 cm [2]. |
| Vacuum System | Two-stage rotary vane or diaphragm pump (<0.1 Torr capability) | Essential to lower B.P. below decomposition thresholds. |
| Vacuum Controller | Digital solenoid control ( | Fluctuations in pressure cause B.P. swings, ruining fractionation. |
| Reflux Head | Solenoid-driven automatic splitter | Allows precise control of Reflux Ratio ( |
| Chiller | Recirculating coolant ( | Halocyclohexanes are volatile; cold condensation prevents loss to the vacuum trap. |
Experimental Configuration (Visualized)
The following diagram illustrates the required physical topology for the isolation of labile isomers.
Figure 1: Topology of a Spinning Band Distillation system optimized for thermally sensitive halogenated compounds.
Detailed Protocol: Isomer Separation
Target: Separation of trans-1,2-dichlorocyclohexane (Lower BP) from cis-1,2-dichlorocyclohexane (Higher BP).
Phase 1: System Preparation & Degassing
-
Charge the Pot: Fill the boiling flask to max 60% capacity. Add a magnetic stir bar.
-
Seal & Test: Grease all joints (using chemically resistant Krytox grease). Evacuate the system cold to verify ultimate vacuum (target
Torr). -
Degas: Gently stir under vacuum at room temperature for 15 minutes to remove dissolved oxygen (prevents oxidation) and volatile solvents.
Phase 2: Equilibration (Total Reflux)
-
Spin Up: Start the spinning band. For Teflon bands, target 1000-1500 RPM; for metal, 2000+ RPM.
-
Why: This creates the "active" surface area for mass transfer.
-
-
Heat Ramp: Slowly raise the oil bath temperature.
-
Rule of Thumb: Bath temp should be
above the expected boiling point of the mixture at that pressure.
-
-
Total Reflux: Set the reflux splitter to 100% Reflux (D=0) .
-
Stabilize: Allow the column to equilibrate for 30-60 minutes. The vapor temperature at the head should stabilize at the boiling point of the most volatile component (the trans isomer).
Phase 3: Fractionation Logic
Separation efficiency depends on the Reflux Ratio (
-
Initial Cut (Foreruns): Set
(20 parts back to column, 1 part collected). Collect light impurities. -
Main Fraction (Trans Isomer): When temp stabilizes, collect the pure trans isomer.
-
Monitoring: If head temp rises
, switch to an intermediate receiver and increase to 50:1 to sharpen the transition.
-
-
Intermediate Fraction: A mixture of cis and trans will distill as the head temperature climbs.
-
Final Fraction (Cis Isomer): Once temp stabilizes at the higher setpoint, collect the cis isomer.
Decision Logic & Optimization
The following workflow describes the operational decisions required during the run to maintain purity.
Figure 2: Operational logic for managing reflux ratios during close-boiling isomer separation.
Troubleshooting & Safety
| Issue | Diagnosis | Corrective Action |
| Head Temp Fluctuates | Vacuum instability or flooding. | Check vacuum seals. Reduce boil-up rate (lower bath temp). |
| White Fumes in Trap | Decomposition (HCl release). | STOP IMMEDIATELY. Pot temp is too high. Increase vacuum depth to lower BP. |
| Poor Separation | Reflux ratio too low. | Increase |
| Flooding | Vapor velocity too high. | Reduce heat input. Spinning bands are susceptible to flooding if "choked" by liquid. |
Safety Warning:
Halocyclohexanes are skin irritants and potential carcinogens. Decomposition produces HCl gas, which is corrosive and toxic. Always operate with a secondary cold trap (liquid
References
-
Benson, S. W., & O'Neal, H. E. (1970). Kinetic Data on Gas Phase Unimolecular Reactions. NSRDS-NBS 21. (Detailed kinetics on chlorocyclohexane elimination).
-
B/R Instrument Corp. (n.d.). Spinning Band Distillation: Theory and Efficiency. (Authoritative manufacturer data on HETP of spinning bands).
-
LibreTexts Chemistry. (2022). Fractional Distillation and Azeotropes. (General theory on Raoult's law and relative volatility).
-
Sigma-Aldrich. (n.d.). Solvent Properties and Drying. (Reference for physical properties of cyclohexane derivatives).
Sources
Troubleshooting & Optimization
Technical Support Center: Separation of cis and trans 1-Bromo-2-fluorocyclohexane Isomers
Welcome to the technical support center for the separation of 1-bromo-2-fluorocyclohexane diastereomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but challenging task of isolating pure cis and trans isomers. As Senior Application Scientists, we provide not only procedural steps but also the underlying principles and troubleshooting insights to ensure your success.
The stereochemical arrangement of substituents on a molecule can dramatically alter its physical, chemical, and biological properties.[1] For 1-bromo-2-fluorocyclohexane, a versatile building block in pharmaceutical and materials science research, obtaining stereochemically pure isomers is often a critical prerequisite for meaningful downstream applications.[2][3] This guide provides a structured approach to selecting and optimizing the appropriate separation technique based on your specific experimental needs.
Section 1: Isomer Properties & Initial Assessment
Understanding the distinct physical properties of your diastereomers is the foundation of any successful separation strategy. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess unique characteristics that can be exploited.[4][5]
FAQ: Foundational Knowledge
Q: What are the key physical property differences between cis- and trans-1-bromo-2-fluorocyclohexane?
A: The primary differences lie in their boiling points, dipole moments, and, consequently, their solubility and chromatographic behavior. The cis isomer, with both electronegative halogen atoms on the same face of the cyclohexane ring, generally exhibits a larger net dipole moment than the trans isomer, where the individual bond dipoles can partially cancel each other out. This difference in polarity is often the most critical factor for chromatographic separations.
Table 1: Physicochemical Properties of 1-Bromo-2-fluorocyclohexane Isomers
| Property | cis-1-Bromo-2-fluorocyclohexane | trans-1-Bromo-2-fluorocyclohexane | Data Source(s) |
| CAS Number | 51422-74-3 | 17170-96-6 | [6][7][8] |
| Molecular Formula | C₆H₁₀BrF | C₆H₁₀BrF | [2][9] |
| Molecular Weight | 181.05 g/mol | 181.05 g/mol | [2][9] |
| Boiling Point | 74.5-76.5 °C (at 19 mmHg) | 166.7 °C (at 760 mmHg) | [6][10][11] |
| Density | ~1.46 g/cm³ | ~1.4 g/cm³ | [2][6] |
| Predicted Polarity | Higher | Lower | General Principles[5] |
Note: Direct comparison of boiling points is challenging due to data being reported at different pressures. However, a difference is expected, which is crucial for separation by distillation.
Q: How can I determine the initial cis:trans ratio in my mixture before starting a separation?
A: Accurate determination of the starting ratio is crucial for assessing the efficiency of your separation. We recommend two primary methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile halogenated hydrocarbons.[12][13] A non-polar capillary column (e.g., DB-1 or SE-30) will typically separate the isomers based on small differences in their boiling points.[1] The relative peak areas in the chromatogram provide a quantitative measure of the isomer ratio.
-
NMR Spectroscopy: Both ¹H and ¹⁹F NMR can be used. The distinct chemical environments of the protons and fluorine atoms in the cis and trans configurations will result in different chemical shifts and coupling constants, allowing for integration and ratio determination.
Section 2: Method Selection Guide
The choice of separation technique depends on three key factors: the scale of the separation (mg vs. multi-gram), the required purity of the final products, and the equipment available in your laboratory.
FAQ: Choosing the Right Technique
Q: Which separation technique is best for my needs?
A: Use the workflow diagram above. For simply quantifying your mixture, analytical GC-MS is ideal. For isolating small amounts for characterization or screening (<1 g), preparative column chromatography offers the best balance of resolution and throughput. For multi-gram to kilogram scale, fractional distillation is often more practical and economical, provided there is a sufficient boiling point difference.
Q: I need multi-gram quantities of pure isomers. What should I try first?
A: Fractional Distillation . This should be your first approach for bulk quantities. Because diastereomers have different physical properties, a difference in boiling point is expected.[14][15] Success hinges on the efficiency of your distillation column. A simple distillation will not suffice. You must use a column with a high number of theoretical plates, such as a Vigreux column or, ideally, a packed column (e.g., with Raschig rings or metal sponge).
Q: I only need analytical-scale separation for quantification. What is the best method?
A: Gas Chromatography (GC) . GC offers excellent resolution for separating volatile diastereomers.[1] Coupling it with a mass spectrometer (MS) or a flame ionization detector (FID) provides robust quantification. An electron capture detector (ECD) is also highly sensitive to halogenated compounds.[16]
Section 3: Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting advice for the most common separation techniques.
Method 1: Fractional Distillation (Bulk Separation)
Causality: This technique exploits the difference in boiling points between the cis and trans isomers. The isomer with the lower boiling point will vaporize more readily, ascend the distillation column, and be collected as the distillate, while the higher-boiling isomer will remain concentrated in the distillation pot.
-
Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with stainless steel sponge) of at least 30 cm in length, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charge the Flask: Add the cis/trans mixture to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Establish Reflux: Allow the vapor to rise and condense within the column, establishing a temperature gradient. The system should be at total reflux (all condensate returning to the pot) for at least 30 minutes to an hour to allow the separation equilibrium to be established.
-
Distillation: Slowly begin collecting the distillate. A low collection rate (e.g., 1 drop per 5-10 seconds) is critical for good separation. The "reflux ratio" (ratio of condensate returned to the column vs. condensate collected) should be high.
-
Monitor Temperature: Record the temperature at the distillation head. A stable, lower temperature indicates that the lower-boiling point isomer is distilling. A sharp rise in temperature signals that the second, higher-boiling isomer is beginning to distill.
-
Fraction Collection: Collect fractions in separate, labeled receiving flasks. Change flasks when you observe a significant temperature change.
-
Analysis: Analyze each fraction by GC-MS to determine the isomeric purity and identify which fractions contain the pure cis or trans isomer.
-
Problem: Poor separation (mixed isomers in all fractions).
-
Cause: Insufficient column efficiency.
-
Solution: Use a longer or more efficient packed column. Increase the packing density.
-
-
Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to slow down the collection of distillate. A higher reflux ratio improves separation.
-
-
-
Problem: Temperature fluctuations at the distillation head.
-
Cause: Uneven boiling ("bumping") or inconsistent heating.
-
Solution: Ensure vigorous stirring or add fresh boiling chips. Use a proportional controller for the heating mantle to provide steady heat.
-
-
Method 2: Preparative Column Chromatography (Small to Medium Scale)
Causality: This method separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase.[17] The more polar isomer (likely cis-1-bromo-2-fluorocyclohexane) will interact more strongly with the polar silica gel and will therefore elute from the column more slowly than the less polar isomer.[18]
-
Solvent System Selection (TLC): First, identify a suitable mobile phase using Thin Layer Chromatography (TLC). Spot the mixture on a silica gel TLC plate and develop it in various solvent systems (e.g., increasing percentages of ethyl acetate in hexanes). The ideal system will show two distinct spots with Rf values between 0.2 and 0.5 and good separation between them.
-
Column Packing: Pack a glass chromatography column with silica gel using the selected solvent system (mobile phase) as a slurry. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Pre-adsorb the crude mixture onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column. Alternatively, dissolve the mixture in a minimal amount of the mobile phase and load it directly.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials. Maintain a constant flow rate.
-
Monitoring: Monitor the elution process by spotting fractions onto TLC plates and visualizing the spots (e.g., using a potassium permanganate stain, as these compounds are not UV-active).
-
Combine and Concentrate: Once the separation is complete, combine the fractions containing each pure isomer (as determined by TLC). Remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity and identity of the separated isomers using GC-MS and/or NMR.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 51422-74-3: (1S,2S)-1-bromo-2-fluorocyclohexane [cymitquimica.com]
- 4. How can we separate enantiomers class 12 chemistry CBSE [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lookchem.com [lookchem.com]
- 7. Cyclohexane, 1-bromo-2-fluoro-, cis- (CAS 51422-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 9. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. echemi.com [echemi.com]
- 12. Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 15. quora.com [quora.com]
- 16. agilent.com [agilent.com]
- 17. Understanding Chromatography - How does HPLC work to separate components of a mixture? - LC Services [lcservicesltd.co.uk]
- 18. waters.com [waters.com]
Preventing elimination side reactions in 1-bromo-2-fluorocyclohexane
Technical Support Center: 1-Bromo-2-fluorocyclohexane Optimization
Subject: Preventing Elimination Side Reactions in 1-Bromo-2-fluorocyclohexane Ticket ID: CHEM-SUP-882-F Assigned Specialist: Senior Application Scientist Status: Open
Executive Summary
Users working with 1-bromo-2-fluorocyclohexane (CAS: 656-57-5) frequently encounter low yields in nucleophilic substitution (SN2) reactions due to competing E2 elimination pathways. The presence of the fluorine atom at the
This guide provides a mechanistic diagnosis of side reactions and a validated protocol to suppress elimination, ensuring high-fidelity functionalization of the cyclohexane ring.
Part 1: Diagnostic & Mechanistic Analysis
The Core Problem: Conformational Gatekeeping
In cyclohexane systems, E2 elimination is strictly governed by the anti-periplanar requirement.[1][2] The leaving group (Bromine) and the
-
The Trap: Users often assume Zaitsev's rule (formation of the most substituted alkene) applies universally. However, in 1-bromo-2-fluorocyclohexane, the stereochemistry (cis vs. trans) dictates the product distribution regardless of thermodynamic stability.
Visualizing the Pathway
The following decision tree illustrates why your specific isomer yields a specific side product.
Figure 1: Stereochemical determination of elimination regioselectivity. The Trans isomer is geometrically locked out of forming the 1-fluoro product via E2.
Part 2: Troubleshooting & FAQs
Q1: I am seeing 3-fluorocyclohexene instead of the expected substitution product. Why?
Diagnosis: You are likely using the Trans-isomer and a base that is too strong. Explanation: In the trans-isomer, when Bromine is in the necessary axial position for reaction, the Fluorine at C2 is also axial. This forces the proton at C2 into an equatorial position, making it inaccessible for E2 elimination. The base is forced to abstract the proton from C6, resulting in 3-fluorocyclohexene (the "anti-Zaitsev" or less substituted alkene) [1, 2].
Q2: Does the fluorine atom make the elimination faster?
Answer: Yes, inductively.
Explanation: Fluorine is highly electronegative, increasing the acidity of the
Q3: Can I use Sodium Ethoxide (NaOEt) for substitution?
Answer: Absolutely NOT. Explanation: Ethoxide is a strong base. With a secondary halide like cyclohexyl bromide, it will almost exclusively drive E2 elimination. The steric strain in the cyclohexane ring lowers the activation energy for elimination compared to substitution.
Part 3: The "Anti-Elimination" Substitution Protocol
To achieve successful SN2 substitution, you must suppress the basicity of your reagents and stabilize the transition state for nucleophilic attack.
Reagent Selection Matrix
| Component | Recommended | Avoid | Reason |
| Nucleophile | Azide ( | Hydroxide ( | "Soft" nucleophiles with high nucleophilicity but low basicity minimize proton abstraction [4]. |
| Solvent | DMF, DMSO, Acetonitrile | Ethanol, Methanol, Water | Polar aprotic solvents solvate cations (Na+, K+) but leave anions "naked" and highly reactive for SN2 attack. |
| Temperature | 0°C to Room Temp | Reflux / >50°C | Elimination has a higher activation energy ( |
Step-by-Step Protocol
Objective: Convert 1-bromo-2-fluorocyclohexane to 1-azido-2-fluorocyclohexane (Model SN2 reaction).
-
Preparation:
-
Dry all glassware and use an inert atmosphere (
or Ar) to prevent moisture from introducing hydroxide (a base) via hydrolysis. -
Solvent: Anhydrous DMF (Dimethylformamide).
-
-
Reaction Setup:
-
Dissolve 1-bromo-2-fluorocyclohexane (1.0 eq) in DMF (0.5 M concentration).
-
Cool the solution to 0°C in an ice bath. Cooling is critical to suppress E2.
-
-
Nucleophile Addition:
-
Add Sodium Azide (
) (1.5 eq) slowly. -
Note:
is a classic "good nucleophile, poor base."
-
-
Execution:
-
Allow the reaction to warm to room temperature slowly.
-
Monitor via TLC or GC-MS.
-
Stop point: Do not heat. If the reaction is sluggish, extend time (up to 24h) rather than increasing temperature.
-
-
Workup:
-
Dilute with water and extract with diethyl ether.
-
Wash organic layer copiously with water (to remove DMF).
-
Dry over
and concentrate in vacuo (keep bath temp < 30°C).
-
Expected Outcome: >85% Substitution product with <5% Elimination side products.
References
-
Chemistry Steps. "E2 and E1 Elimination Reactions of Cyclohexanes." Chemistry Steps, [Link].
-
LibreTexts Chemistry. "11.9: The E2 Reaction and Cyclohexane Conformation." Chemistry LibreTexts, 24 Sept. 2022, [Link].
-
Master Organic Chemistry. "The E2 Mechanism." Master Organic Chemistry, [Link].
-
Chemguide. "Elimination versus Substitution in Halogenoalkanes." Chemguide, [Link].
Sources
Technical Support: De-halogenation & Purification Protocols
Ticket Subject: Removal of 1,2-dibromocyclohexane impurity from crude product. Status: Open Agent: Senior Application Scientist
Introduction: The "Sticky" Bromide Problem
Welcome to the Purification Technical Support Center. You are likely here because you have identified 1,2-dibromocyclohexane (often the trans isomer) in your crude reaction mixture. This impurity frequently arises from:
-
Bromination reactions: Where cyclohexene was used as a solvent or starting material.
-
Scavenging protocols: Where cyclohexene was added to quench excess elemental bromine (
).
The Challenge: 1,2-dibromocyclohexane is a lipophilic, high-boiling alkyl halide (
This guide provides three specific "Tickets" (modules) to diagnose, chemically remediate, or physically separate this impurity.
Ticket #001: Diagnosis & Identification
Before attempting removal, confirm the impurity's identity and load. 1,2-dibromocyclohexane has a distinct spectroscopic footprint.
Data Table 1: Physicochemical & Spectroscopic Signature
| Property | Value / Characteristic | Notes |
| Boiling Point | 100–103 °C @ 16 mmHg | High vacuum required for distillation.[1] |
| Density | 1.78 g/mL | Very dense; forms the bottom layer in aqueous washes. |
| Distinctive methine protons ( | ||
| Carbon attached to Bromine. | ||
| GC-MS | Characteristic 1:2:1 isotopic ratio ( | |
| TLC Behavior | High | Non-polar; stains with |
Tech Tip: In
H NMR, if your product has peaks in the 4.0–5.0 ppm region, look for the specific multiplet shape of the dibromide. The trans-isomer typically shows a broader splitting pattern due to axial-axial coupling if the ring is locked, though rapid chair-flipping often averages this.
Ticket #002: The "Zinc Method" (Chemical Remediation)
Recommendation: High Priority.
This is the gold-standard method for removing vicinal dibromides. It utilizes reductive elimination to convert the high-boiling 1,2-dibromocyclohexane back into cyclohexene , which is volatile (
Mechanism:
Protocol: Reductive Elimination
Prerequisites: Your target product must be stable to activated Zinc and mild acid (Acetic Acid) or Ethanol.
-
Preparation: Dissolve your crude mixture in Ethanol (EtOH) or Acetic Acid (AcOH) .
-
Ratio: Use ~5-10 mL solvent per gram of crude.
-
-
Activation: Add Zinc dust (3–5 equivalents relative to the estimated impurity).
-
Tip: If the Zn is old, activate it by washing with dilute HCl, then water, then acetone, and drying.
-
-
Reaction: Stir the suspension vigorously.
-
Temperature: Mild heating (40–50 °C) or sonication accelerates the reaction.
-
Duration: Monitor by TLC. The non-polar dibromide spot should disappear, replaced by volatile cyclohexene (often not visible on TLC due to evaporation).
-
-
Workup:
Workflow Visualization
Figure 1: Workflow for the Zinc-mediated reductive elimination of 1,2-dibromocyclohexane.
Ticket #003: Physical Separation (Distillation & Chromatography)
If your product is sensitive to Zinc reduction (e.g., contains nitro groups, sensitive olefins, or other alkyl halides), use physical separation.
Method A: Vacuum Distillation
Because 1,2-dibromocyclohexane has a high boiling point (
-
Applicability: Only if your product has a boiling point
compared to the impurity. -
Setup: Short-path distillation head or Kugelrohr.
-
Warning: Heating vicinal dibromides above 150°C can sometimes cause thermal elimination of HBr, turning your impurity into corrosive acid and vinyl bromide. Keep the vacuum high (< 1 mmHg) to keep temperatures low.
Method B: Flash Chromatography
1,2-dibromocyclohexane is non-polar .
-
Eluent: 100% Hexanes or 5% EtOAc/Hexane.
-
Strategy: The impurity will elute near the solvent front (High
). If your product is polar, flush the impurity with hexanes first, then increase polarity to elute your product.
Troubleshooting Decision Matrix
Use this logic flow to select the correct protocol for your specific crude mixture.
Figure 2: Triage logic for selecting the purification method.
FAQ: Frequently Asked Questions
Q: Can I use Sodium Iodide (NaI) instead of Zinc?
A: Yes. This is the Finkelstein-like elimination . Treatment with NaI in acetone promotes the elimination of vicinal dibromides to alkenes +
Q: Why not just use base (e.g., NaOH) to eliminate it? A: Strong base will likely perform a double elimination (E2) to form 1,3-cyclohexadiene or polymerize the material. It also risks side reactions with your target molecule (hydrolysis, epimerization). Reductive elimination (Zn) is milder than base-mediated elimination.
Q: I tried the Zinc method, but the reaction is slow. Why? A: The Zinc surface might be oxidized.[4] Add a few drops of 1,2-dibromoethane or TMSCl to the mixture to activate the Zinc surface. Alternatively, sonicate the mixture.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Organic Syntheses. 1,2-Dibromocyclohexane. Org. Syn. 1925 , 5, 49. (Describes synthesis and physical properties, confirming BP and stability).
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
-
SpectraBase. Trans-1,2-dibromocyclohexane 1H NMR. (Verification of chemical shifts).
Sources
Technical Support: Optimizing trans-1-Bromo-2-fluorocyclohexane Synthesis
Ticket ID: #BF-CYC-001 Subject: Yield Optimization & Troubleshooting for Bromofluorination of Cyclohexene Assigned Specialist: Senior Application Scientist, Halogenation Chemistry Group
Executive Summary
The synthesis of trans-1-bromo-2-fluorocyclohexane is a classic electrophilic addition, but achieving high yields (>85%) requires suppressing two competitive pathways: dibromination (formation of 1,2-dibromocyclohexane) and hydrolysis (formation of bromohydrins).
While Olah’s reagent (HF-Pyridine) is the traditional fluoride source, our optimized protocol recommends Triethylamine Trihydrofluoride (Et₃N·3HF) . It offers a superior balance of nucleophilicity and acidity, reduces polymerization side-products, and is significantly safer to handle, consistently delivering higher isolated yields for this specific transformation.
Core Protocol: The "Golden Standard"
Use this protocol to establish a baseline high-yield reaction.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Cyclohexene | 1.0 | Substrate | Must be peroxide-free.[1] |
| N-Bromosuccinimide (NBS) | 1.2 - 1.5 | Electrophile (Br⁺) | Recrystallize from water if yellow/aged.[1] |
| Et₃N·3HF (TREAT-HF) | 1.5 - 2.0 | Nucleophile (F⁻) | Preferred over HF-Py. Less fuming, better selectivity. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (0.1 - 0.5 M concentration).[1] |
Step-by-Step Workflow
-
Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Add Cyclohexene (1.0 equiv) and DCM . Cool to 0 °C .
-
Fluoride Addition: Add Et₃N·3HF (1.5 equiv) dropwise. Note: The mixture may be biphasic.
-
Electrophile Addition: Add NBS (1.2 equiv) portion-wise over 15 minutes at 0 °C.
-
Critical: Adding NBS after the fluoride source ensures F⁻ is available immediately upon bromonium ion formation, minimizing dibromide byproducts.
-
-
Reaction: Stir at 0 °C for 30 mins, then allow to warm to room temperature . Stir for 12–24 hours.
-
End-point Check: TLC (Hexane/EtOAc) or GC-MS.[1] Look for disappearance of alkene.
-
-
Quench (Safety Critical): Pour reaction mixture slowly into a stirred slurry of ice water and NaHCO₃ (or K₂CO₃). Stir until bubbling ceases.
-
Workup: Extract with DCM (x3). Wash combined organics with 1M HCl (to remove amines), then water , then brine . Dry over MgSO₄.[1]
-
Purification: Concentrate in vacuo. If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Troubleshooting Hub (Q&A)
Issue 1: "I am seeing significant amounts of 1,2-dibromocyclohexane."
Diagnosis: Competitive nucleophilic attack by bromide ions generated during the reaction or present as impurities.[1] Fix:
-
Switch Reagents: If using HF-Pyridine, switch to Et₃N·3HF . The amine complex effectively "buffers" the acidity and modulates nucleophilicity, favoring F⁻ attack.
-
Order of Addition: Ensure NBS is added last and slowly. A high instantaneous concentration of NBS before F⁻ is fully dispersed can favor bromide scavenging.
-
Add a Scavenger: In extreme cases, adding a small amount of AgF (expensive) or HgO can precipitate bromide, but this is usually unnecessary with the Et₃N·3HF protocol.[2][3]
Issue 2: "My yield is low (<50%) and I see a hydroxyl peak in IR/NMR."
Diagnosis: Bromohydrin formation due to moisture.[1] Fix:
-
Strict Anhydrous Conditions: The carbocation/bromonium intermediate is extremely electrophilic. Water is a better nucleophile than fluoride. Ensure DCM is distilled/dried and NBS is dry.
-
Check the NBS: Old, yellow NBS often contains HBr and water. Recrystallize it.
Issue 3: "The reaction is turning black/tarry."
Diagnosis: Polymerization of cyclohexene initiated by high acidity or heat.[1] Fix:
-
Temperature Control: Do not skip the 0 °C start. The initial bromonium formation is exothermic.
-
Acidity Check: This is common with Olah’s Reagent (70% HF) .[1] Et₃N·3HF is milder and rarely causes charring. If you must use HF-Py, dilute it with excess DCM before adding the alkene.
Issue 4: "I cannot separate the product from the amine residue."
Diagnosis: Incomplete removal of triethylamine or pyridine salts. Fix:
-
Acid Wash: The workup must include a wash with 1M HCl or 10% H₂SO₄ . The amine-HF complexes are water-soluble but protonating the amine ensures it partitions fully into the aqueous layer.
Advanced Optimization: Mechanism & Logic
The Stereochemical Pathway
The reaction is stereospecific.[4][5] The bulky bromine atom blocks one face of the cyclohexene ring, forming a bromonium ion . The fluoride nucleophile must attack from the opposite (anti) face to open the ring.
Caption: The reaction proceeds via a bromonium ion intermediate, necessitating anti-attack by fluoride to yield the trans-isomer exclusively.
Reagent Comparison Table
| Reagent System | Typical Yield | Pros | Cons |
| NBS / Et₃N·3HF | 75 - 92% | High selectivity, safer handling, stable liquid. | Slower reaction time than HF-Py.[1] |
| NBS / HF-Pyridine (Olah's) | 50 - 70% | Very fast, cheap.[1] | Corrosive fumes, causes polymerization, lower yield. |
| NBS / AgF | 60 - 80% | Precipitants Br- (clean product).[1] | Prohibitively expensive, heterogeneous (stirring issues).[1] |
Safety & Handling (FAQ)
Q: Can I use glass for this reaction? A: Yes, if using Et₃N·3HF or HF-Pyridine in DCM. These reagents do not etch glass rapidly under anhydrous conditions. However, plasticware (HDPE/PP) is recommended for long-term storage of the reagents.
Q: How do I quench the HF waste? A: Never pour HF reagents directly into the drain. Quench with saturated NaHCO₃ or Calcium Chloride (CaCl₂) solution. The Ca²⁺ precipitates fluoride as CaF₂ (solid), which is safer to dispose of.
Q: Is microwave irradiation viable? A: Yes. Recent studies indicate that Et₃N·3HF + NBS under microwave irradiation (approx. 1-10 mins) can drive the reaction to completion rapidly with comparable yields, useful for high-throughput screening.
References
-
Haufe, G. (1999).[1][6] "Bromofluorination of alkenes: 1-Bromo-2-fluoro-2-phenylpropane". Organic Syntheses, 76, 159.[6] Link
-
Crespo, L. T. C., et al. (2010). "Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF•Pyridine".[1][7][8][9] Synthesis, 2010(14), 2379-2382. Link
-
Inagaki, T., et al. (2003).[3] "Effective Fluorination Reaction with Et3N·3HF Under Microwave Irradiation". Synthesis, 2003(08), 1157-1159. Link
-
Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination".[1] Journal of Organic Chemistry, 44(22), 3872–3881. Link
Sources
- 1. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cecri.csircentral.net [cecri.csircentral.net]
- 3. Effective Fluorination Reaction with Et3N • 3 HF Under Microwave Irradiation [organic-chemistry.org]
- 4. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Et3N·3HF Complex Fluorination for Preparing Alkyl Fluorides [ouci.dntb.gov.ua]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regioselectivity in bromofluorination of substituted cyclohexenes
Mission Statement
Welcome to the Technical Support Center for electrophilic halofunctionalization. This guide addresses the specific challenges of bromofluorination in substituted cyclohexenes . Unlike simple alkenes, substituted cyclohexenes present a conflict between electronic bias (Markovnikov control) and steric hindrance (diaxial opening), often resulting in regioisomeric mixtures or elimination byproducts.
Our goal is to provide you with the mechanistic insight and validated protocols to lock in your desired regioisomer.
Module 1: The Mechanistic Diagnostic
Use this section to diagnose why your reaction is failing or producing the wrong isomer.
The Core Conflict: Electronic vs. Steric Control
In the bromofluorination of a substrate like 1-methylcyclohexene , the reaction proceeds via a bromonium ion intermediate. The regioselectivity of the subsequent fluoride attack is determined by two competing factors:
-
Electronic Control (The "Markovnikov" Path): The fluoride nucleophile attacks the carbon with the greatest positive charge character. In 1-methylcyclohexene, this is the tertiary carbon (C1).
-
Outcome: 1-fluoro-2-bromo-1-methylcyclohexane.
-
-
Steric/Conformational Control (The "Fürst-Plattner" Rule): In cyclohexene systems, the nucleophile must attack in an anti-diaxial trajectory relative to the leaving group (the bromonium bridge) to satisfy orbital overlap requirements.
-
Outcome: If the ring cannot adopt a conformation that allows diaxial opening at the tertiary center, the reaction may slow down or shift regioselectivity.
-
Visualizing the Pathway: The following diagram illustrates the decision matrix for a 1-substituted cyclohexene.
Caption: Mechanistic bifurcation in bromofluorination. Path A dominates in standard conditions due to the stabilization of the partial positive charge at the tertiary carbon.
Module 2: Validated Experimental Protocols
Protocol A: Standard Regioselective Bromofluorination
Target: Tertiary Fluoride (Markovnikov Product) Best for: 1-alkyl or 1-aryl cyclohexenes where electronic control is desired.
Reagents:
-
N-Bromosuccinimide (NBS): Recrystallized from water/acetone. Old NBS turns yellow and contains Br₂, which alters radical pathways.
-
Et₃N·3HF (TREAT-HF): A mild, soluble fluoride source. Less aggressive than Olah's reagent (HF-Pyridine), reducing elimination side products.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve 1-methylcyclohexene (1.0 equiv) in DCM (0.2 M concentration).
-
Fluoride Addition: Add Et₃N·3HF (1.5 equiv) at 0°C. Note: Do not add NBS yet.
-
Electrophile Introduction: Add NBS (1.1 equiv) portion-wise over 15 minutes at 0°C.
-
Why? Adding NBS to the alkene/fluoride mixture ensures the fluoride is available immediately upon bromonium formation, preventing bromide ion (from NBS reduction) from competing as a nucleophile.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 2-4 hours.
-
Quench: Pour into ice-cold saturated NaHCO₃/Na₂S₂O₃ (1:1 mixture) to neutralize HF and quench unreacted bromine species.
Protocol B: Directed "Anti-Markovnikov" Bromofluorination
Target: Secondary Fluoride (Regio-inversion) Best for: Cyclohexenes with a proximal directing group (e.g., Allylic Amides or Alcohols).
To invert regioselectivity, you must override electronic bias with Neighboring Group Participation (NGP) . A pendant nucleophile (like an amide oxygen) can attack the bromonium ion first, forming an intermediate that forces the fluoride to attack the other carbon.
Key Adjustment:
-
Substrate: Cyclohex-2-enyl-amide.
-
Mechanism: The amide oxygen attacks C2 (forming an oxazoline intermediate), blocking it. Fluoride is forced to attack C1 (or opens the oxazoline).
-
Reference: See Haufe et al. on directing groups in halofluorination [1].
Module 3: Troubleshooting Guide (FAQ)
Ticket #1: "I am seeing significant elimination products (cyclohexadienes)."
Diagnosis: The fluoride source is acting as a base rather than a nucleophile. This is common with sterically hindered substrates where
-
Switch Reagent: Move from HF-Pyridine (highly acidic/basic depending on ratio) to Et₃N·3HF or AgF (Silver Fluoride). AgF precipitates AgBr, driving the reaction forward without requiring basic conditions.
-
Temperature: Lower the temperature to -20°C or -78°C. Elimination (
) has a higher activation energy than substitution ( ).
Ticket #2: "The reaction is stuck at the bromonium stage (no Fluorine incorporation)."
Diagnosis: The nucleophilicity of your fluoride source is too low, or the solvent is too non-polar to support the charge-separated transition state. Solution:
-
Solvent Swap: Switch from DCM to Acetonitrile (MeCN) or Nitromethane . Polar aprotic solvents stabilize the transition state of the fluoride attack.
-
Add Lewis Acid: For stubborn substrates, adding 10 mol% BF₃·OEt₂ can activate the bromonium bridge, making it more susceptible to ring opening [2].
Ticket #3: "I'm getting a mixture of regioisomers."
Diagnosis: The electronic bias of your substrate is weak (e.g., 1-phenylcyclohexene vs. 1-methylcyclohexene). The phenyl ring delocalizes charge but also adds steric bulk, creating a conflict. Solution:
-
Thermodynamic Control: Run the reaction at lower temperatures (-78°C).
-
Reagent Control: Use N-bromoacetamide (NBA) instead of NBS. The acetamide byproduct is less nucleophilic than succinimide, preventing reversible ring opening.
Data & Reagent Comparison
| Reagent System | Fluorine Source | Acidity (pH) | Primary Issue | Best For |
| Olah's Reagent | HF-Pyridine (70% HF) | Highly Acidic | Polymerization / Elimination | Simple, robust alkenes |
| TREAT-HF | Et₃N·3HF | Mildly Acidic | Slower reaction rate | Substituted Cyclohexenes (Standard) |
| Selectfluor | N/A (F+ source) | Neutral | Cost / Oxidative side reactions | Electrophilic Fluorination (Not Bromofluorination) |
| AgF / NBS | AgF (Solid) | Neutral | Heterogeneous / Cost | Acid-sensitive substrates |
Troubleshooting Logic Tree
Caption: Diagnostic flowchart for optimizing bromofluorination outcomes.
References
-
Haufe, G. (2008). "Asymmetric Fluorination of Alkenes." Journal of Fluorine Chemistry, 129(10), 915-919. Link
-
Inagaki, T., Fukuhara, T., & Hara, S. (2003).[1] "Effective Fluorination Reaction with Et3N·3HF Under Microwave Irradiation." Synthesis, 2003(08), 1157-1159. Link
-
Cresswell, A. J., Davies, S. G., Roberts, P. M., & Thomson, J. E. (2015). "Beyond the Balz–Schiemann Reaction: The Utility of Inert C–F Bonds." Chemical Reviews, 115(2), 566–611. Link
-
BenchChem Technical Support. "Troubleshooting Low Yield in Fluorination Reactions." BenchChem Knowledge Base. Link
Sources
Technical Support Center: Fluorine Stability & Workup Optimization
The following guide serves as a specialized Technical Support Center for researchers handling labile C-F bonds. It synthesizes mechanistic insights with practical, field-tested workup protocols.
Status: Operational | Topic: Minimizing C-F Hydrolysis | Tier: Advanced
Introduction: The Fluorine Paradox
While the C-F bond is thermodynamically strong (
This guide provides diagnostic tools and protocols to preserve C-F integrity during the critical quench and isolation phases.
Module 1: Diagnostic Flowchart
Use this decision tree to assess the risk level of your specific substrate before initiating workup.
Caption: Risk assessment logic for common fluorinated motifs. Red nodes indicate pathways requiring specialized buffering.
Module 2: The "Red Flag" Motifs (Substrate-Specific Protocols)
Electron-Deficient Heterocycles (e.g., 2-Fluoropyridines)
The Issue: These substrates possess a low-energy LUMO, making the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (
-
Symptom: Conversion of Fluoropyridine
Pyridone (polar baseline spot). -
Mechanism: Addition-Elimination via Meisenheimer complex.[1]
Protocol A: The "Cold Buffer" Quench
Do NOT use NaOH or
-
Cool the reaction mixture to
(or for extreme cases). -
Prepare a saturated solution of Ammonium Chloride (
) . The mild acidity ( ) neutralizes basic residues without generating high concentrations of nucleophilic . -
Add the quench dropwise with vigorous stirring.
-
Phase Separation: Extract immediately with DCM or EtOAc. Do not let the mixture stir in the aqueous phase for prolonged periods.
Benzylic and Allylic Fluorides
The Issue: The C-F bond can ionize to form a carbocation (
-
Symptom: Loss of Fluorine; formation of benzylic alcohol.
-
Mechanism: Acid-catalyzed ionization (
).
Protocol B: The Non-Acidic Aluminum Workup Standard Fieser workups (Water/NaOH) generate heat and local basicity. Acidic workups strip the fluorine.
-
Reagent: Use Rochelle’s Salt (Potassium Sodium Tartrate) .
-
Dilute the reaction (containing Al/B species) with wet ether/THF at
. -
Add saturated aqueous Rochelle’s salt (10 mL per gram of hydride reagent).
-
Stir vigorously at room temperature for 1-2 hours.
-
Why? The tartrate chelates the Aluminum, pulling it into the aqueous phase without requiring extreme pH or generating HF-scavenging Lewis acids [1].
-
-
Separate the clear organic layer.
Trifluoromethyl Ketones & Sulfones
The Issue: While
-
Symptom: Cleavage of the
bond, releasing (fluoroform). -
Mechanism: Nucleophilic attack at the carbonyl
expulsion of anion.
Protocol C: Anhydrous/Buffered Processing
-
Avoid aqueous bases completely if possible.
-
If aqueous workup is necessary, use a Phosphate Buffer (pH 7.0) .
-
Keep temperature
during the quench.
Module 3: Quantitative Data & Comparison
Table 1: Quenching Agents and C-F Compatibility
| Quenching Agent | pH Profile | Risk to C-F | Best Use Case |
| 1M NaOH | pH 14 (Strong Base) | High ( | Only for simple, electron-rich alkyl fluorides. |
| 1M HCl | pH 0 (Strong Acid) | High ( | Removal of basic amines (if F is stable). |
| Sat. | pH 5-6 (Mild Acid) | Low | General purpose; protects against |
| Rochelle's Salt | pH ~7 (Neutral) | Very Low | Gold Standard for Al/B reductions with C-F bonds. |
| Solid | Neutral | Minimal | "Dry" quench for extremely sensitive substrates. |
Module 4: Troubleshooting FAQ
Q1: I performed a LAH reduction on a fluorinated ester, and the fluorine is gone. What happened? A: Aluminum salts (byproducts of LAH) act as strong Lewis acids. They coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage, especially if the workup generated heat.
-
Fix: Switch to Protocol B (Rochelle's Salt) . The tartrate sequesters the aluminum, preventing it from interacting with the fluorine [2].
Q2: My fluoropyridine product turns into a polar spot on silica gel. Is it hydrolyzing on the column? A: Yes. Silica gel is slightly acidic and contains surface hydroxyls. For highly labile fluoropyridines or benzylic fluorides, silica can catalyze defluorination.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Alternatively, use neutral alumina.
Q3: Can I use brine to wash my reaction? A: Generally, yes. However, commercial brine can sometimes be slightly acidic or basic depending on the source.
-
Fix: Verify the pH of your brine. For ultra-sensitive compounds, prepare a fresh "Buffered Brine" by adding a small amount of phosphate buffer to the saturated NaCl solution.
Q4: I see a "dimer" forming during the workup of my trifluoromethyl phenol.
A: This is likely a Quinone Methide intermediate mechanism. Under basic conditions,
-
Fix: Maintain strict pH control (pH < 8) and keep the system cold.
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Foundational text on Aluminum workups/Rochelle's Salt).
-
O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. Link
-
Leroux, F. R.; Manteau, B.; Vors, J. P.; Pazenok, S. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J. Org. Chem.2008 , 4, No.[1] 13. Link
-
Senaweera, S.; Weaver, J. D. Photocatalytic Hydrodefluorination: A General Strategy for C–F Bond Activation. J. Am. Chem. Soc.[2]2016 , 138, 2520–2523. (Context on C-F activation energies). Link
Sources
Troubleshooting low yields in SN2 substitution of bromofluorocyclohexane
Technical Support Center: Troubleshooting Low Yields in
Part 1: Diagnostic & Triage (Visual Guide)
Case Reference: #SN2-CYC-F-BR Subject: Optimizing Nucleophilic Substitution on Secondary Cyclic Halides Status: Open
Before altering your reaction parameters, identify the specific failure mode using the diagnostic tree below. Low yields in this substrate class are rarely due to a single factor but rather a "frustrated" energy landscape where Elimination (
Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure in substituted cyclohexyl systems.
Part 2: Technical Troubleshooting (Q&A)
Category 1: The Elimination Problem (E2 vs. )
Q: Why is my product almost exclusively the elimination product (fluorocyclohexene), even though I am using a standard nucleophile?
A: This is the most common failure mode for bromofluorocyclohexane. You are fighting two intrinsic factors:
-
Secondary Halide Sensitivity: Secondary halides are the "tipping point" where
and activation energies are dangerously close.[1] -
Fluorine-Induced Acidity: The fluorine substituent is highly electronegative.[2] Through inductive effects (-I), it increases the acidity of the
-hydrogens (the protons on carbons adjacent to the bromine). This lowers the activation energy for elimination, making the proton abstraction significantly faster than the nucleophilic attack.
Technical Insight: If your nucleophile is even moderately basic (e.g., hydroxide, alkoxide),
-
Solution: Switch to a "soft" nucleophile with high nucleophilicity but low basicity.
-
Recommended: Azide (
), Thiolates ( ), Cyanide ( ), or Acetate ( ). -
Avoid: Hydroxide (
), Methoxide ( ), or bulky amines.
-
Category 2: Steric & Conformational Locking
Q: I am using a good nucleophile (Sodium Azide), but the reaction rate is glacial. Why won't the reaction proceed?
A: The reaction is likely stalled due to conformational locking . For an
-
The Catch-22:
-
If the Bromine is in the Equatorial position: Backside attack is blocked by the axial hydrogens on the
-carbons (3,5-diaxial interaction). -
If the Bromine is in the Axial position: Backside attack is less hindered, but the transition state suffers from 1,3-diaxial repulsion with the incoming nucleophile. Furthermore, the trans-1-bromo-2-fluoro isomer typically exists in the diequatorial conformation (more stable), which is the least reactive towards
.
-
Technical Insight: The reaction rate for cyclohexyl bromide is typically
-
Solution: You must force the reaction conditions to overcome this barrier without triggering elimination.
-
Solvent: Use a dipolar aprotic solvent (DMF or DMSO) to strip the solvation shell from the nucleophile, making it "naked" and more reactive.
-
Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to favor the bimolecular kinetics (
).
-
Category 3: The Fluorine "Neighboring Group" Effect
Q: Does the position of the fluorine atom (cis vs. trans) affect the yield?
A: Yes, profoundly.
-
1,2-Trans Isomer: The F and Br are likely diequatorial. This is stable and unreactive. If they flip to diaxial, the F and Br are anti-periplanar, which can actually favor elimination or even rearrangement, rather than substitution.
-
Electrostatic Repulsion: The lone pairs on the Fluorine atom create a region of high electron density. If the nucleophile attacks from a trajectory close to the Fluorine (depending on the isomer), dipole-dipole repulsion will destabilize the transition state, further lowering yields.
Part 3: Optimized Experimental Protocol
Protocol ID: SOP-SN2-CYC-05 Objective: High-yield Azidation of 1-Bromo-2-fluorocyclohexane (Model Reaction)
Reagents:
-
Substrate: 1-Bromo-2-fluorocyclohexane (1.0 equiv)
-
Nucleophile: Sodium Azide (
) (1.5 - 2.0 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO
-
Catalyst (Optional): 18-Crown-6 (if using
in less polar solvents)
Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Solvation: Dissolve Sodium Azide (1.5 equiv) in anhydrous DMF.
-
Critical Step: Ensure complete dissolution. If using DMSO, heating to 40°C may be required.
-
-
Addition: Add 1-Bromo-2-fluorocyclohexane (1.0 equiv) dropwise to the stirring azide solution at Room Temperature (25°C).
-
Note: Do not add the azide to the bromide; keep the nucleophile in excess.
-
-
Reaction: Heat the mixture to 50-60°C .
-
Warning: Do not exceed 70°C. Higher temperatures exponentially favor the
elimination of HBr to form 1-fluorocyclohex-1-ene.
-
-
Monitoring: Monitor via TLC or GC-MS every 2 hours. Look for the disappearance of the bromide (SM) and the appearance of the azide product.
-
Expectation: Reaction times are long (12-24 hours) due to the secondary cyclic nature.
-
-
Workup: Dilute with water (5x volume) and extract with Diethyl Ether. Wash organic layer with brine to remove DMF. Dry over
and concentrate.
Data Summary: Solvent & Nucleophile Effects
| Solvent | Nucleophile | Temp (°C) | Major Outcome | Est.[1][3][4] Yield ( |
| Ethanol | 60 | Elimination ( | < 5% | |
| Ethanol | 60 | Slow Reaction | 20-30% | |
| DMF | 25 | Slow Reaction | 40-50% | |
| DMF | 60 | Substitution ( | 75-85% | |
| DMSO | 60 | Substitution ( | 80-90% |
References
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 10: Aliphatic Nucleophilic Substitution). Link
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Link
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on SN2 reactions. Link
-
Chemistry Steps. (2021). SN2 and E2 Rates of Cyclohexanes. Link
-
BenchChem. (2025).[4] Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane. Link
Sources
Storage stability of 1-bromo-2-fluorocyclohexane over time
Technical Support Center: 1-Bromo-2-fluorocyclohexane Stability & Handling
Part 1: Executive Summary & Core Stability Profile
Compound: 1-Bromo-2-fluorocyclohexane CAS: 656-57-5 Role: Chiral intermediate in fluorinated pharmaceutical synthesis.[1][2]
The Stability Paradox: While the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, the adjacent carbon-bromine (C-Br) bond creates a "vicinal dihalide" system prone to specific degradation pathways.[2] The stability of this molecule is not static; it is governed by a dynamic conformational equilibrium between its chair structures.
Quick Reference: Physicochemical & Storage Specifications
| Parameter | Specification | Critical Note |
| Physical State | Clear, colorless to pale yellow liquid | Darkening indicates decomposition (Br₂ liberation).[2] |
| Storage Temp | 2°C – 8°C (Refrigerated) | Note: Some suppliers list RT, but refrigeration retards E2 elimination.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Oxygen promotes radical degradation; Moisture drives hydrolysis.[2] |
| Container | Amber Glass (Borosilicate) | Photosensitive: C-Br bonds cleave under UV/visible light.[2] |
| Shelf Life | 12–18 Months | If stored strictly under inert gas in the dark.[2] |
| Flash Point | ~56°C | Flammable liquid – Store in flammables cabinet when not refrigerated.[2] |
Part 2: Troubleshooting Guide (FAQ)
Designed for immediate problem-solving in the laboratory.
Q1: My sample has turned from colorless to a distinct orange/brown. Is it still usable?
Diagnosis: Oxidative Dehydrohalogenation. The color change is due to the liberation of elemental bromine (Br₂) or the formation of conjugated degradation products.[2] This is often accompanied by the release of Hydrogen Bromide (HBr), which is autocatalytic (accelerates further decomposition).[2]
Action Plan:
-
Check pH: Hold a piece of damp litmus paper above the open vial.[2] If it turns red immediately, significant HBr is present.[2]
-
Remediation:
Q2: I see a cloudy precipitate forming after storing the liquid in a standard clear vial.
Diagnosis: Hydrolysis & Photolysis. Moisture ingress leads to the substitution of the halides with hydroxyl groups (forming halohydrins).[2] If stored in clear glass, light may have initiated radical polymerization or decomposition.[2]
Action Plan:
-
Filtration: Filter the liquid through a 0.2
PTFE syringe filter to remove solids. -
Drying: Add activated 3Å molecular sieves to the filtrate to remove residual water.
-
Prevention: Always parafilm the cap and store in amber vials. If amber vials are unavailable, wrap the container in aluminum foil.
Q3: Why does the "trans" isomer seem less stable than the "cis" isomer during heating?
Diagnosis: Stereoelectronic Effects (E2 Elimination). This is a feature, not a bug. For an E2 elimination reaction (losing HBr to form 1-fluorocyclohexene) to occur, the Hydrogen and Bromine must be anti-periplanar (180° apart).[2][3]
-
Trans-isomer: Can flip into a diaxial conformation where H and Br are anti-periplanar, facilitating rapid elimination.[2]
-
Cis-isomer: One substituent is always equatorial while the other is axial.[2] It cannot easily achieve the perfect anti-periplanar geometry required for fast E2 elimination, making it kinetically more stable to heat.
Part 3: Mechanistic Insight & Experimental Workflows
The Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.[2] The two primary enemies are Base/Heat (Elimination) and Water (Hydrolysis).[2]
Figure 1: Primary degradation pathways.[2] Note that HBr produced in the elimination pathway can catalyze further decomposition.
Protocol: Re-purification of Degraded Stock
If your compound purity drops below 95% (verified by GC-MS or NMR), perform this recovery workflow.
Reagents Needed:
-
Diethyl ether or Dichloromethane (DCM)[2]
-
Saturated aq.[2]
-
10% aq.[2]
(Sodium Thiosulfate)[2] -
Anhydrous
[2]
Step-by-Step:
-
Dissolution: Dilute the 1-bromo-2-fluorocyclohexane in 5 volumes of DCM.
-
Quenching: Wash the organic phase with
(removes color).[2] -
Neutralization: Wash with saturated
(removes HBr/HF acids).[2] -
Drying: Dry organic layer over
for 15 minutes. Filter. -
Concentration: Remove solvent via rotary evaporation at < 30°C (bath temp). Do not overheat, or you will re-initiate elimination.[2]
-
Storage: Immediately flush with Argon and store at 4°C.
Part 4: References & Authoritative Grounding
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140195, 1-Bromo-2-fluorocyclohexane.[2] Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[2] (Authoritative source for E2 elimination stereochemistry in cyclohexanes and diaxial requirements).
Sources
Validation & Comparative
1H NMR coupling constants for cis vs trans 1-bromo-2-fluorocyclohexane
[1]
Executive Summary
Differentiation between cis- and trans-1-bromo-2-fluorocyclohexane relies on the distinct angular dependence of vicinal proton-proton (
-
The trans isomer is characterized by a large vicinal proton-proton coupling (
) arising from the antiperiplanar arrangement of the methine protons in the dominant diequatorial conformer. -
The cis isomer is distinguished by a large vicinal proton-fluorine coupling (
) , caused by the antiperiplanar relationship between the H1 proton and the fluorine atom in the preferred conformer.
Theoretical Framework & Conformational Analysis
To interpret the NMR data accurately, one must consider the dynamic conformational equilibrium of the cyclohexane ring. The observed coupling constant (
trans-1-Bromo-2-fluorocyclohexane
The trans isomer exists in equilibrium between the diaxial (
-
Diequatorial (
): Both Br and F are equatorial. The methine protons (H1 and H2) are both axial .-
Relationship H1-H2: Anti (
).[1] -
Relationship H-F: Gauche (
).
-
-
Diaxial (
): Both Br and F are axial. The methine protons are both equatorial .-
Relationship H1-H2: Gauche (
).[1] -
Relationship H-F: Gauche (
).
-
Dominant Conformer: In most solvents, the diequatorial (
cis-1-Bromo-2-fluorocyclohexane
The cis isomer undergoes ring flipping between two chair forms where one substituent is axial and the other is equatorial.[1]
-
Conformer A (Br-eq, F-ax): Bromine is equatorial; Fluorine is axial.[1]
-
Conformer B (Br-ax, F-eq): Bromine is axial; Fluorine is equatorial.[1]
Dominant Conformer: Since Bromine has a larger steric A-value than Fluorine (
Comparative NMR Data Analysis
The following table summarizes the diagnostic coupling constants. Note that chemical shifts (
Table 1: Diagnostic Coupling Constants (Predicted & Experimental Trends)
| Parameter | trans-1-Bromo-2-fluorocyclohexane | cis-1-Bromo-2-fluorocyclohexane | Mechanistic Basis |
| Large (~9 – 12 Hz) | Small (~3 – 5 Hz) | Karplus Relation.[1] Trans isomer has H1-H2 anti (ax-ax).[1] Cis isomer has H1-H2 gauche (ax-eq).[1] | |
| Small (~4 – 10 Hz) | Large (~20 – 30 Hz) | Cis isomer (major conformer) places H1 and F anti ( | |
| Large (~45 – 50 Hz) | Large (~45 – 50 Hz) | Geminal H-F coupling is consistently large and less useful for stereochemical assignment. | |
| H1 Signal Width | Broad (Large couplings) | Broad (Large | Width at half-height ( |
The Karplus Relationship in Fluorinated Systems
While the Karplus equation is standard for H-H couplings, H-F couplings also follow a dihedral dependence but with different coefficients.
-
(Gauche,
): Typically 2–10 Hz. -
(Anti,
): Typically 20–45 Hz.
This massive difference makes
Stereochemical Assignment Workflow
The following decision tree illustrates the logic for assigning the stereochemistry based on the observed splitting patterns of the proton alpha to Bromine (H1) and the proton alpha to Fluorine (H2).
Figure 1: Decision tree for stereochemical assignment of 1-bromo-2-fluorocyclohexane.
Experimental Protocol for Validation
To ensure high-confidence assignment, follow this protocol.
Sample Preparation[2]
-
Solvent Selection: Use Benzene-d6 or Toluene-d8 if possible.[1] Aromatic solvents often provide better dispersion of signals than
. Furthermore, non-polar solvents stabilize the intramolecular dipole interactions differently than polar solvents (DMSO-d6), which can be useful if conformational averaging is suspected. -
Concentration: Prepare a ~10-20 mg sample in 0.6 mL solvent. High concentration is not required for 1H, but helpful if 13C satellites or 2D heteronuclear experiments are planned.
Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H ZG.
-
Spectral Width: Ensure the Fluorine chemical shift range is covered if performing 19F NMR (recommended for cross-validation).
-
Decoupling:
-
Acquire a standard 1H{19F} (fluorine-decoupled proton spectrum). This collapses the complex multiplets caused by large
and overlap, revealing the pure splitting pattern. -
Comparison: Compare the coupled vs. decoupled spectra. The splitting that disappears is
.
-
Advanced Validation (Low Temperature)
If the coupling constants are intermediate (e.g.,
-
Cool the sample to -80°C (using
or Toluene-d8). -
At the slow exchange limit, the signals will decoalesce into distinct sets for each conformer.
-
Measure
values for the individual frozen conformers to confirm the cis (axial F) or trans (diequatorial) geometry.
References
-
Freibolin, H. Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2011.[1] (Standard text on Karplus relationships and conformational analysis).
- Thibaudeau, C., & Chattopadhyaya, J.Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications. Uppsala University Press, 2005. (Detailed discussion on the gauche effect and fluorine coupling).
-
Reich, H. J. "WinPLT & NMR Data: 19F Coupling Constants." University of Wisconsin-Madison.[1] [Link]
-
Sardina, F. J., et al. "Conformational Analysis of 2-Fluorocyclohexanone Derivatives."[1] Journal of Organic Chemistry, 1990. (Provides analogous
values for fluorinated cyclohexane rings). -
Abraham, R. J., et al. "Conformational analysis. Part 22. An NMR and theoretical investigation of the gauche effect." J. Chem. Soc., Perkin Trans. 2, 1996. [Link]
19F NMR shifts of 1-bromo-2-fluorocyclohexane isomers
Technical Comparison Guide: NMR Differentiation of 1-Bromo-2-Fluorocyclohexane Stereoisomers
Executive Summary
The stereochemical assignment of 1-bromo-2-fluorocyclohexane relies on the distinct magnetic environments of the fluorine nucleus in its axial versus equatorial conformations.
-
Cis-Isomer: Characterized by an upfield chemical shift (approx. -190 to -210 ppm) and a large vicinal coupling constant (
Hz). -
Trans-Isomer: Characterized by a downfield chemical shift (approx. -170 to -180 ppm) and a small vicinal coupling constant (
Hz).
Theoretical Framework: Conformational Dynamics
To interpret the NMR data, one must analyze the conformational equilibrium of the cyclohexane ring. The observed NMR signal is a population-weighted average of the conformers in rapid equilibrium at room temperature.
A. Steric Dominance (A-Values)
The conformational preference is dictated by the steric bulk of the substituents (A-values):
-
Bromine (-Br): ~0.38 kcal/mol
-
Fluorine (-F): ~0.25 kcal/mol
-
Result: The Bromine atom has a stronger driving force to occupy the Equatorial position to minimize 1,3-diaxial interactions.
B. Isomer-Specific Conformations
| Isomer | Conformer A (Dominant) | Conformer B (Minor) | Analysis |
| Cis | Br(Eq) / F(Ax) | Br(Ax) / F(Eq) | The bulky Br group locks the ring, forcing F into the Axial position. |
| Trans | Br(Eq) / F(Eq) | Br(Ax) / F(Ax) | Both groups can be equatorial. This is the thermodynamically preferred state. |
Comparative Analysis: Spectral Characteristics
The following table summarizes the diagnostic parameters.
Table 1: NMR Parameters (Reference: ppm)
| Parameter | Cis-1-bromo-2-fluorocyclohexane | Trans-1-bromo-2-fluorocyclohexane |
| Dominant F Position | Axial | Equatorial |
| Chemical Shift ( | Upfield (-190 to -210 ppm) | Downfield (-170 to -185 ppm) |
| Vicinal Coupling ( | Large (30 – 45 Hz) | Small (5 – 15 Hz) |
| Coupling Mechanism | Anti-periplanar relationship between H1(ax) and F2(ax). | Gauche relationship between H1(ax) and F2(eq). |
Mechanism of Differentiation
-
Chemical Shift (
): Axial fluorine nuclei are more shielded (electron-rich environment) due to the -gauche effect from the ring carbons, leading to a more negative (upfield) shift compared to equatorial fluorine. -
Coupling Constant (
): The Karplus equation dictates that spin-spin coupling is maximal when the dihedral angle is (anti-periplanar) and minimal near (gauche).-
Cis Case: H1 is axial; F2 is axial. Dihedral
Large . -
Trans Case: H1 is axial; F2 is equatorial. Dihedral
Small .
-
Experimental Protocol
Method: Stereochemical Assignment Workflow
Objective: Determine isomer identity of a synthesized 1-bromo-2-fluorocyclohexane sample.
Reagents & Equipment:
-
Solvent:
(Standard) or Acetone- (if polarity effects are being studied). -
Internal Standard:
-Trifluorotoluene ( ppm) or Hexafluorobenzene ( ppm). -
Instrument: 300 MHz NMR or higher (tuned to 282 MHz for
).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10–20 mg of the product in 0.6 mL of
. -
Acquisition:
-
Run a standard proton-decoupled
scan to determine the chemical shift ( ). -
Run a proton-coupled
scan (or simply turn off the decoupler) to resolve the splitting patterns.
-
-
Analysis:
-
Identify the multiplet centered at the fluorine shift.
-
Measure the width of the multiplet or extract the coupling constants (
). -
Critical Check: Look for the specific splitting caused by the proton on C1 (the carbon bearing the Bromine).
-
Decision Matrix (Visualization)
The following diagram illustrates the logical flow for assigning stereochemistry based on spectral data.
Figure 1: Decision tree for the stereochemical assignment of 1,2-dihalocyclohexanes via Fluorine NMR.
References
-
Abraham, R. J., & Edgar, M. (1998). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Journal of the Chemical Society, Perkin Transactions 2.
-
Source:
-
-
Schneider, H. J., & Hoppen, V. (1978). Stereochemistry and conformation of halocyclohexanes. Journal of Organic Chemistry.[1]
-
Source:
-
-
Thibaudeau, C., & Chattopadhyaya, J. (1999). Stereoelectronic Effects in Nucleosides and Nucleotides and their Structural Implications.
-
Source:
-
-
Reich, H. J. (2020). 19F Chemical Shifts and Coupling Constants.[2][3][4][5][6] University of Wisconsin-Madison.
-
Source:
-
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing 1-Bromo-2-fluorocyclohexane from 1,2-Dibromocyclohexane
Executive Summary
In medicinal chemistry and synthetic optimization, distinguishing vicinal dihalides is a critical quality control step. 1-bromo-2-fluorocyclohexane (a fluorinated scaffold often used to modulate metabolic stability) and 1,2-dibromocyclohexane (a common synthetic byproduct or intermediate) share similar chromatographic retention times but possess distinct physicochemical and spectral fingerprints.
This guide outlines a definitive analytical framework to distinguish these two species, prioritizing Mass Spectrometry (MS) for rapid identification and Nuclear Magnetic Resonance (NMR) for stereochemical validation.
Part 1: Physicochemical & Spectral Profile Comparison
The following table summarizes the fundamental differences that drive the analytical distinction strategies.
| Feature | 1-Bromo-2-fluorocyclohexane | 1,2-Dibromocyclohexane | Distinction Logic |
| Molecular Formula | Fluorine vs. Bromine substitution | ||
| Molecular Weight | ~181.05 g/mol | ~241.95 g/mol | Significant mass difference ( |
| Isotopic Pattern (MS) | 1:1 doublet (M, M+2) | 1:2:1 triplet (M, M+2, M+4) | Signature of Br atom count |
| Signal Present (~ -170 to -190 ppm) | Silent (No Signal) | Binary "Yes/No" confirmation | |
| Large | No H-F coupling | Fluorine splits geminal protons significantly |
Part 2: Mass Spectrometry Analysis (First-Line Defense)
Mass spectrometry provides the most immediate confirmation due to the unique isotopic abundance of Bromine (
Isotopic Pattern Recognition
-
1-Bromo-2-fluorocyclohexane (
): -
1,2-Dibromocyclohexane (
):
Fragmentation Pathways[6]
-
Fluoro-Analogue: Look for the loss of HF (
) or the retention of the strong C-F bond while losing Br ( ). -
Dibromo-Analogue: Sequential loss of Br atoms (
) is characteristic.
Part 3: NMR Spectroscopy Deep Dive (Gold Standard)
While MS confirms identity, NMR is required to determine stereochemistry (cis/trans) and purity.
Analytical Workflow Diagram
The following decision tree illustrates the logical flow for distinguishing these compounds using spectral data.
Figure 1: Analytical decision tree for distinguishing monobromo-monofluoro and dibromo species.
NMR
This is the "smoking gun" experiment.
-
Protocol: Run a standard proton-decoupled
scan. -
Result: 1-bromo-2-fluorocyclohexane will show a sharp singlet (or multiplet if coupled) typically between -170 and -190 ppm (relative to
). 1,2-dibromocyclohexane will be completely silent.
NMR: The Coupling Constant ( ) Differentiator
The presence of Fluorine introduces large heteronuclear coupling constants that are absent in the dibromo compound.
-
Geminal Proton (
):-
In the fluoro-compound, the proton on the same carbon as fluorine exhibits a massive geminal coupling (
) , typically 45–55 Hz . -
Appearance: This signal will appear as a wide "doublet of multiplets" (dm) centered around 4.5–5.0 ppm.
-
Contrast: In 1,2-dibromocyclohexane, the methine protons (
) only show homonuclear H-H coupling ( ~3–12 Hz), appearing as narrower multiplets.
-
-
Vicinal Coupling (
):-
Fluorine also splits protons on adjacent carbons (including the
proton). This creates complex splitting patterns not seen in the symmetric dibromo analog.
-
Stereochemical Analysis (Conformational Locking)
Both compounds exist in equilibrium between chair conformers. However, the energy penalty for an axial Bromine is different from an axial Fluorine.
-
Trans-1,2-dibromocyclohexane: Exists predominantly as the diaxial conformer in non-polar solvents (to minimize dipole repulsion), despite steric strain. This results in smaller
values (approx 3-4 Hz for eq-eq coupling) compared to the diequatorial form. -
Trans-1-bromo-2-fluorocyclohexane: The smaller size of Fluorine allows for different equilibrium dynamics. The
values will reveal if the H atoms are axial (large J, ~10-12 Hz) or equatorial.
Part 4: Experimental Protocols
Protocol A: GC-MS Sample Preparation
Objective: To obtain clean mass spectral data without column saturation.
-
Solvent: Use HPLC-grade Dichloromethane (DCM) or Hexane.
-
Concentration: Prepare a dilute solution of 10 µg/mL (10 ppm). High concentrations can cause detector saturation, distorting isotopic ratios.
-
Injection: Split injection (50:1) is recommended.
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30m).
-
Temperature Program: Start at 50°C (hold 2 min)
Ramp 10°C/min to 200°C.-
Note: 1-bromo-2-fluorocyclohexane (BP ~150-160°C est.) will elute earlier than 1,2-dibromocyclohexane (BP ~244°C).
-
Protocol B: NMR Sample Preparation
Objective: To resolve hyperfine splitting caused by Fluorine.
-
Solvent:
(Deuterated Chloroform) is standard. -
Mass: Dissolve ~10-20 mg of sample in 0.6 mL solvent.
-
Tube: Use high-quality 5mm NMR tubes to ensure field homogeneity.
-
Acquisition:
-
Acquire
(with and without proton decoupling) first for rapid confirmation. -
Acquire
with sufficient scans (16-32) to resolve the "feet" of the multiplets.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1,2-Dibromocyclohexane.[3][4] NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. Compound Summary: 1-Bromo-2-fluorocyclohexane.[5][6] National Library of Medicine. [Link]
-
Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. (General reference for J-value ranges). [Link]
-
ChemGuide. Mass Spectra - The M+2 Peak (Isotopic Patterns of Cl and Br). [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. Cyclohexane,1,2-dibromo-,trans- [webbook.nist.gov]
- 4. chem.uoi.gr [chem.uoi.gr]
- 5. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-Bromo-2-fluorocyclohexane
Executive Summary
This technical guide provides a rigorous analysis of the mass spectrometry (MS) fragmentation patterns of 1-bromo-2-fluorocyclohexane , comparing it against its chlorinated analog (1-bromo-2-chlorocyclohexane ) and differentiating between its stereoisomers (cis vs. trans ).[1]
For researchers in medicinal chemistry and metabolic profiling, distinguishing these di-halogenated motifs is critical. While bromine directs the primary isotopic fingerprint, the strong C-F bond creates a distinct "metabolic stability" signature in the fragmentation pathway that differs significantly from chlorinated alternatives. This guide details the mechanistic causality, isotopic abundance, and specific ion transitions required for unambiguous identification.
Fundamental Fragmentation Mechanisms
The fragmentation of 1-bromo-2-fluorocyclohexane (
-
C-Br Bond (~276 kJ/mol): Weakest bond. Primary fragmentation driver.[2]
-
C-F Bond (~485 kJ/mol): Strongest bond. Resists direct cleavage; typically lost via elimination (HF).
Primary Pathways
-
-Cleavage / Halogen Loss: The molecular ion (
) preferentially loses the bromine radical ( ) due to the weak C-Br bond, generating a fluorocyclohexyl cation. Direct loss of the fluorine radical is thermodynamically unfavorable and rare. -
Dehydrohalogenation (HX Elimination):
-
Loss of HBr: Elimination of HBr is a dominant pathway, often driven by thermal effects in the source or 1,2-elimination mechanisms, yielding a fluorocyclohexene radical cation.
-
Loss of HF: Less common than HBr loss but observable; yields a bromocyclohexene radical cation.
-
-
Retro-Diels-Alder (RDA): High-energy ring opening can occur, though halogen substituents often suppress this compared to unsubstituted cyclohexenes.
Mechanistic Visualization
The following diagram illustrates the competitive decay pathways for the molecular ion.
Caption: Competitive fragmentation pathways for 1-bromo-2-fluorocyclohexane. The loss of Bromine is the kinetically favored event.
Comparative Analysis
Comparison A: Substitution Effect (Fluoro vs. Chloro)
When replacing the fluorine atom with chlorine (1-bromo-2-chlorocyclohexane), the fragmentation landscape shifts drastically due to the weaker C-Cl bond and the introduction of complex Cl isotope patterns.
| Feature | 1-Bromo-2-fluorocyclohexane | 1-Bromo-2-chlorocyclohexane | Technical Insight |
| Molecular Ion ( | m/z 180, 182 (1:1 ratio) | m/z 196, 198, 200 (3:4:1 ratio) | Cl introduces a multi-peak isotope cluster ( |
| Base Peak Candidate | m/z 101 ( | m/z 117/119 ( | The C-F bond survives Br loss; the C-Cl bond is weaker, making subsequent Cl loss more likely. |
| HX Elimination | Loss of HBr dominates.HF loss is minimal. | Loss of HCl and HBr are competitive. | F stabilizes the ring against double-elimination better than Cl. |
| Secondary Ions | m/z 55, 81 | m/z 53, 79, 81 | Chlorinated analogs show more extensive fragmentation due to lower total bond stability. |
Comparison B: Stereochemical Effect (Cis vs. Trans)
Stereoisomers fragment via identical masses but distinct intensities. This is governed by Neighboring Group Participation (NGP) and stereoelectronic requirements for elimination.
-
Trans-Isomer (Diaxial): In the diaxial conformation, the H and Br (or H and F) can be anti-periplanar. This geometry highly favors thermal elimination (loss of HBr/HF) inside the GC injector or ion source.
-
Result: Weaker
intensity, stronger and peaks.
-
-
Cis-Isomer (Axial-Equatorial): Lacks the ideal anti-periplanar geometry for facile E2-type elimination.
-
Result: Stronger preserved
intensity, dominant simple cleavage ( ).
-
Critical Diagnostic: To distinguish isomers, calculate the ratio of the Molecular Ion (
) to the Elimination Ion (). The cis isomer typically yields a higher ratio (more stable ).
Experimental Protocol: GC-MS Validation
To replicate these results and ensure separation of stereoisomers, use the following protocol.
Instrument Setup
-
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or equivalent).
-
Ionization: Electron Impact (EI), 70 eV.
-
Source Temp: 230°C (Keep moderate to prevent thermal degradation of the labile C-Br bond).
Chromatographic Method[3]
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm ID x 0.25µm film.
-
Reasoning: Non-polar phases separate based on boiling point and dispersive forces. The trans isomer (lower dipole moment) typically elutes before the cis isomer (higher dipole moment).
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Note: If degradation is observed, lower inlet temp to 200°C.
-
-
Oven Program:
-
Initial: 50°C (hold 2 min).
-
Ramp: 10°C/min to 200°C.
-
Hold: 200°C for 5 min.
-
Data Acquisition
-
Scan Range: m/z 40 – 300.
-
Solvent Delay: 3.0 min (to skip solvent peak).
Reference Data Tables
Table 1: Key Diagnostic Ions for 1-Bromo-2-fluorocyclohexane
| m/z Value | Ion Identity | Formula | Relative Intensity (Approx) | Origin |
| 180 | Low (<10%) | Molecular Ion | ||
| 182 | Low (<10%) | Isotope of M+ | ||
| 101 | High (Base Peak) | Loss of Br radical | ||
| 100 | Medium | Elimination of HBr | ||
| 81 | High | Loss of Br and HF | ||
| 55 | High | Ring cleavage (Butenyl) |
Table 2: Isotopic Pattern Verification
Use this to confirm the presence of Bromine.
| Mass Window | Pattern Description | Cause |
|---|
| Molecular Ion (180-182) | Two peaks of equal height (1:1) separated by 2 amu. | Natural abundance of
References
-
NIST Chemistry WebBook. Cyclohexane, 1-bromo-2-fluoro-, cis- Mass Spectrum. National Institute of Standards and Technology.[3][4][5][6]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Sources
Reactivity comparison C-Br vs C-F bond cleavage in cyclohexane rings
Topic: Reactivity Comparison: C-Br vs. C-F Bond Cleavage in Cyclohexane Rings Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Kinetic vs. Thermodynamic Divide
In the optimization of cyclohexane-based pharmacophores, the choice between carbon-bromine (C-Br) and carbon-fluorine (C-F) substituents is rarely a simple swap; it is a choice between two distinct reactivity landscapes.
This guide objectively compares the cleavage protocols of C-Br and C-F bonds within cyclohexane systems. While C-Br serves as a classic "kinetic handle"—readily cleaved via nucleophilic attack or base-mediated elimination due to a weak bond and high polarizability—C-F acts as a "thermodynamic anchor." The C-F bond is metabolically stable and sterically compact, requiring specialized, high-energy activation strategies (e.g., Lewis acid catalysis or transition metal insertion) to cleave.
Part 1: Fundamental Physicochemical Disparities
To engineer a reaction, one must first understand the barrier. The reactivity difference stems directly from bond dissociation energy (BDE) and stereoelectronic requirements in the cyclohexane chair conformation.
Table 1: Comparative Physicochemical Properties in Cyclohexane Systems
| Property | C-Br Bond | C-F Bond | Impact on Reactivity |
| Bond Dissociation Energy (BDE) | ~68 kcal/mol | ~116 kcal/mol | C-Br breaks under mild heat/base; C-F requires activation. |
| Bond Length | 1.94 Å | 1.35 Å | C-Br is accessible; C-F is shielded and holds the backbone tight. |
| Leaving Group Ability | Excellent ( | Poor ( | Br departs as a stable anion; F⁻ is unstable in organic solvents. |
| A-Value (Steric Bulk) | 0.38 kcal/mol | 0.24 kcal/mol | Both prefer equatorial positions, but the cost to force them axial (required for E2) is low. |
| C-X Dipole | Weakly Polarizable | Highly Polarized | C-F has a strong dipole but low polarizability, resisting |
Part 2: Mechanistic Deep Dive & Causality
Scenario A: Base-Mediated Elimination (E2)
The "Anti-Periplanar" Constraint
In cyclohexane rings, E2 elimination is governed by the Curtin-Hammett principle . The reaction does not occur from the most stable conformer (equatorial halide), but from the reactive conformer (axial halide) where the C-X bond is anti-periplanar to the
-
Bromocyclohexane: The C-Br bond is weak. Even though the axial conformer is a minor population, the activation energy (
) for cleavage is low. The base rapidly captures the -proton, and Br departs. -
Fluorocyclohexane: The C-F bond is too strong. Even if the ring flips to place F in the axial position, the transition state energy to break the C-F bond is prohibitively high for standard bases (e.g., ethoxide). Instead of elimination, the system often stalls or undergoes unselective decomposition under extreme forcing conditions.
Scenario B: Nucleophilic Substitution ( )
Steric Shielding vs. Electronic Repulsion
-
Bromocyclohexane:
is sluggish due to the secondary carbon's steric hindrance (ring puckering), but possible with strong nucleophiles (e.g., thiols). -
Fluorocyclohexane: The fluorine atom's electron lone pairs create a "shield" of electron density (Pauli repulsion) that repels incoming nucleophiles. Combined with the short bond length, the carbon center is effectively inaccessible to backside attack.
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways. Note the "Energy Wall" that blocks C-F from participating in the standard E2 manifold.
Part 4: Experimental Protocols
These protocols contrast a standard synthesis (Br cleavage) with a specialized activation (F cleavage), demonstrating the operational difference in the lab.
Protocol A: Standard E2 Elimination of Bromocyclohexane
Objective: Synthesis of Cyclohexene via base-mediated cleavage.
Reagents:
-
Bromocyclohexane (10 mmol)
-
Sodium Ethoxide (NaOEt), 21% wt in ethanol (15 mmol)
-
Solvent: Anhydrous Ethanol
Workflow:
-
Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with Bromocyclohexane (1.63 g) and anhydrous ethanol (10 mL).
-
Initiation: Add NaOEt solution dropwise over 5 minutes. Observation: Slight exotherm.
-
Reflux: Heat the mixture to reflux (
) for 2 hours. The reaction is driven by the precipitation of NaBr (white solid). -
Workup: Cool to room temperature. Pour into ice water (50 mL). Extract with pentane (
). -
Purification: Dry organics over
, filter, and concentrate. Distill the residue (bp ) to obtain Cyclohexene. -
Validation:
NMR shows disappearance of the methine proton ( 4.0 ppm) and appearance of alkene protons ( 5.6 ppm).
Protocol B: Lewis Acid-Mediated C-F Activation
Objective: Defluorination/Functionalization of Fluorocyclohexane. Note: Standard bases (as used in Protocol A) will fail here. This protocol uses a silylium-like activation strategy.[1]
Reagents:
-
Fluorocyclohexane (1.0 mmol)
-
Triethylsilane (
) (1.2 mmol) -
Catalyst: Tris(pentafluorophenyl)borane (
) (5 mol%) -
Solvent: Dichloromethane (
), anhydrous
Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Moisture kills the catalyst.
-
Mixing: Add Fluorocyclohexane (102 mg),
(139 mg), and (2 mL). -
Catalysis: Add
(25 mg) rapidly against positive Argon pressure. -
Reaction: Stir at Room Temperature for 12-24 hours.
-
Workup: Quench with
(0.1 mL) to neutralize the Lewis acid. Pass through a short silica plug. -
Analysis: GC-MS will show the mass of Cyclohexane (
84).-
Contrast: This reaction cleaves C-F by attacking the fluorine (fluorophilicity), not the carbon.[4]
-
Part 5: Decision Logic for Drug Design
When to use which?
References
-
Bond Dissociation Energies & Radical Stability Master Organic Chemistry. "Bond Dissociation Energies And Radical Stability."[6] [Link]
-
E2 Elimination Mechanism in Cyclohexanes Chemistry Steps. "E2 and E1 Elimination Reactions of Cyclohexanes." [Link]
-
C-F Bond Activation Strategies National Institutes of Health (PMC). "Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes... via B(C6F5)3." [Link]
-
Experimental Protocol for E2 Elimination University of Missouri-Kansas City. "E2 Reaction: Formation of cyclohexene from bromocyclohexane."[7] [Link]
-
Comparative Solvolysis Rates Chemistry LibreTexts. "Comparing Substitution and Elimination Reactions." [Link]
Sources
- 1. Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. siue.edu [siue.edu]
- 5. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. d.web.umkc.edu [d.web.umkc.edu]
Karplus equation analysis for H-H coupling in fluorobromocyclohexane
Evaluating Analytical Workflows for Coupling in Fluorobromocyclohexane: Empirical Karplus vs. DFT Methods
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
Accurate stereochemical elucidation of heavily substituted cyclic systems, such as fluorobromocyclohexane, is a critical bottleneck in drug development and synthetic chemistry. While the vicinal proton-proton coupling constant (
This guide objectively compares three distinct analytical workflows—Empirical Generalized Karplus (HLA) models , Quantum Mechanical (DFT) J-coupling calculations , and Automated Spin Simulation —to establish a self-validating protocol for stereochemical assignment.
The Mechanistic Challenge: Electronegativity and the Fermi Contact Term
To understand why standard Karplus equations fail for fluorobromocyclohexane, we must examine the physical origins of the J-coupling. The
When highly electronegative substituents like fluorine (Pauling electronegativity
Comparison of Analytical Approaches
Approach A: Empirical Generalized Karplus (Haasnoot-de Leeuw-Altona Equation)
The incorporates substituent electronegativity (
-
Pros: Computationally instantaneous. Integrated into highly accessible software like MestReJ and Mnova[3].
-
Cons: Struggles with complex steric clashes or non-standard hyperconjugative effects not captured in the empirical training set.
-
Best For: Rapid, first-pass stereochemical screening of rigid chair conformations.
Approach B: First-Principles DFT Calculations
Density Functional Theory (DFT) calculates the J-coupling tensor directly from the electronic wavefunction, bypassing empirical approximations. Using functionals like B3LYP with specialized basis sets (e.g., pcJ-2) allows for the explicit calculation of the Fermi Contact, Spin-Dipolar, and Spin-Orbit terms[4].
-
Pros: Highly accurate. Accounts for specific molecular geometries, solvent effects (via PCM), and unique hyperconjugation.
-
Cons: Computationally expensive. Requires (MD or Monte Carlo) to account for Boltzmann-weighted chair-flip equilibria[5].
-
Best For: Ambiguous stereocenters, highly flexible rings, or when empirical models yield borderline results.
Approach C: Automated Spin System Simulation
Direct extraction of
-
Pros: Yields the "true" experimental J-coupling, serving as the ground truth for computational models.
-
Cons: Requires high-quality, high-resolution NMR data and manual spectral phasing.
Self-Validating Experimental Protocol
To ensure trustworthiness and scientific integrity, stereochemical assignment must not rely on a single method. The following protocol establishes a self-validating loop between experimental extraction and theoretical prediction.
Step 1: High-Resolution NMR Acquisition & Spin Simulation
-
Acquisition: Acquire 1D
and 2D J-resolved NMR spectra of the fluorobromocyclohexane sample in a non-polar solvent (e.g., ) at MHz to minimize second-order strong coupling effects. -
Spin System Definition: Import the FID into spin-simulation software. Define the spin system (e.g., 5 spins for the relevant ring protons adjacent to the halogens).
-
Iterative Fitting: Iteratively optimize chemical shifts (
) and J-couplings until the simulated spectrum's Root Mean Square Deviation (RMSD) from the experimental spectrum is minimized.
Step 2: Conformational Sampling & DFT Calculation
-
Sampling: Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to identify the diaxial and diequatorial conformers[6].
-
Optimization: Optimize geometries using DFT at the B3LYP/def2-TZVP level[6].
-
Tensor Calculation: Calculate the NMR J-coupling tensors using the specialized pcJ-2 basis set, applying a solvent continuum model (PCM).
-
Boltzmann Weighting: Apply a Boltzmann weighting based on the calculated Gibbs free energies to derive the population-averaged
[2].
Step 3: HLA Empirical Prediction
-
Parameter Input: Input the DFT-optimized dihedral angles into the HLA equation via MestReJ or equivalent software[3].
-
Electronegativity Definition: Define the Huggins electronegativities for the F and Br substituents based on their specific topological orientation.
-
Prediction: Generate the predicted
.
Step 4: Convergence Analysis
Compare
Quantitative Performance Comparison
The following table summarizes the performance of each method in determining the
| Conformer (H1-H2 orientation) | Dihedral Angle ( | Standard Karplus (Hz) | HLA Prediction (Hz) | DFT (B3LYP/pcJ-2) (Hz) | Extracted Exp. NMR (Hz) |
| Diequatorial (Axial-Axial Protons) | 12.5 | 10.2 | 10.8 | 10.6 | |
| Diaxial (Equatorial-Equatorial Protons) | 3.2 | 2.1 | 2.4 | 2.3 |
Data Insight: The standard Karplus equation overestimates the axial-axial coupling by nearly 2 Hz because it fails to account for the electron-withdrawing nature of the adjacent fluorine and bromine atoms. Both HLA and DFT successfully capture this attenuation, with DFT providing slightly higher accuracy due to its explicit treatment of orbital overlap.
Workflow Visualization
Caption: Self-validating workflow for NMR J-coupling analysis in halocyclohexanes.
Conclusion & Best Practices
For the stereochemical analysis of fluorobromocyclohexane, relying solely on standard Karplus equations is scientifically unsound. The alicyclic gauche effect and severe electronegativity distortions necessitate advanced analytical workflows.
-
For high-throughput screening of synthetic libraries, the HLA equation (via MestReJ/Mnova) offers the best balance of speed and accuracy.
-
For definitive structural proof in drug development or patent filings, DFT J-coupling calculations combined with Automated Spin Simulation must be employed to establish a mathematically rigorous, self-validating proof of stereochemistry.
References
-
Title: The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates Source: eScholarship.org URL: [Link]
-
Title: A DFT study of the Karplus-type dependence of vicinal (3)J(Sn-C-X-C), X=N,O,S, in organotin(iv) compounds: application to conformationally flexible systems Source: PubMed (Organic & Biomolecular Chemistry) URL: [Link]
-
Title: One-Bond 13C-13C Spin-Coupling Constants in Saccharides: A Comparison of Experimental and Calculated Values Source: Physical Chemistry Chemical Physics (RSC) URL: [Link]
-
Title: The relationship between proton-proton NMR coupling constants and substituent electronegativities—I: An empirical generalization of the Karplus equation Source: Tetrahedron (via Encyclopedia.pub) URL: [Link]
-
Title: MestReJ: A free tool for the prediction of vicinal proton-proton 3J(HH) coupling constants Source: NMR Analysis, Processing and Prediction Blog URL: [Link]
-
Title: Evaluation of the Alicyclic Gauche Effect in 2-Fluorocyclohexanone Analogs: a Combined NMR and DFT Study Source: ResearchGate URL: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Analysis, Processing and Prediction: MestReJ: A free tool for the prediction of vicinal proton-proton 3J(HH) coupling constants [nmr-analysis.blogspot.com]
- 4. A DFT study of the Karplus-type dependence of vicinal (3)J(Sn-C-X-C), X=N,O,S, in organotin(iv) compounds: application to conformationally flexible systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. encyclopedia.pub [encyclopedia.pub]
Spectral Fingerprints of Halogens: A Comparative Guide to C-F and C-Br Analysis in Pharmaceutical R&D
Executive Summary
In pharmaceutical development, halogenation is a critical tool for modulating metabolic stability and lipophilicity.[1] Fluorine (F) and Bromine (Br) occupy opposite ends of the substituent spectrum in vibrational spectroscopy.[1] While the C-F bond is one of the strongest single bonds in organic chemistry, yielding intense, high-frequency absorptions, the C-Br bond is heavy and weak, manifesting in the far-infrared region often obscured by standard instrumentation limits.[1]
This guide provides a technical comparison of the Infrared (IR) spectral characteristics of C-F and C-Br stretches, offering validated protocols for their detection and differentiation in drug substances.[1]
Theoretical Foundation: The Mass Effect
To interpret the spectral divergence between C-F and C-Br, one must apply Hooke’s Law to molecular vibrations.[1] The frequency of oscillation (
-
Force Constant (
): The C-F bond is short (1.35 Å) and strong (bond energy ~485 kJ/mol), leading to a high .[1] The C-Br bond is longer (1.94 Å) and weaker (~276 kJ/mol), leading to a low .[1] -
Reduced Mass (
): Fluorine (19 amu) is light; Bromine (79/81 amu) is heavy.[1]
Result: C-F stretches appear at high wavenumbers (High Energy), while C-Br stretches shift to very low wavenumbers (Low Energy), often sitting on the edge of the "Fingerprint Region" or falling into the Far-IR.[1]
Comparative Analysis: C-F vs. C-Br
Characteristic Bands Table[1]
| Feature | C-F Stretch | C-Br Stretch |
| Primary Frequency | 1000 – 1400 cm⁻¹ | 500 – 690 cm⁻¹ |
| Intensity | Very Strong (High dipole moment change) | Medium to Strong |
| Band Shape | Broad, often multiple peaks due to coupling | Sharp, but can be split by rotational isomers |
| Interference | Overlaps with C-O, C-N stretches | Overlaps with aromatic ring bends; Instrument Cutoff |
| Detection Limit | Visible on all standard FTIRs | Invisible on ZnSe ATR (Cutoff ~600 cm⁻¹) |
The "Invisible" C-Br Hazard
A critical oversight in modern labs is the reliance on Zinc Selenide (ZnSe) ATR crystals.[1] ZnSe absorbs IR radiation below 600 cm⁻¹.[1] Since many C-Br stretches occur between 500–600 cm⁻¹, a standard ZnSe ATR spectrum may show no evidence of bromine , leading to false negatives.[1]
Application Note: For C-Br analysis, you must use a Diamond/ZnSe composite (check low-end cutoff) or a KBr/CsI transmission pellet .[1]
Detailed Spectral Signatures
The C-F Signature (The "Blue" Shift)
Fluorine is highly electronegative, creating a massive dipole.[1] This results in bands that are often the strongest in the entire spectrum.[1]
-
Monofluorinated Alkanes: 1000–1100 cm⁻¹.[1]
-
Polyfluorinated / Trifluoromethyl (-CF₃): Shifts higher to 1100–1350 cm⁻¹ .[1] The -CF₃ group (common in drugs like Fluoxetine) typically shows two strong, broad bands due to asymmetric and symmetric stretching.[1]
-
Aromatic C-F: ~1200–1250 cm⁻¹.[1] The resonance with the ring strengthens the bond, shifting it to higher frequencies compared to aliphatic counterparts.[1]
The C-Br Signature (The "Red" Shift)
Bromine is heavy, dragging the vibrational frequency down.[1]
-
Aliphatic C-Br: 500–690 cm⁻¹.[1] The frequency is highly sensitive to the rotational conformation (trans vs. gauche) of the alkyl chain.[1]
-
Aromatic C-Br: The C-Br stretch itself is often < 450 cm⁻¹ (Far IR).[1] However, a "mass-sensitive" ring vibration is often induced at 1075–1030 cm⁻¹ , which can serve as a proxy marker, though it is not the bond stretch itself.[1]
Experimental Protocols
Protocol A: Rapid ATR Screening (Best for C-F)
Use this for high-throughput screening of fluorinated compounds.[1]
-
Crystal Selection: Diamond or ZnSe.
-
Background: Collect 32 scans of air.
-
Sample Prep: Place solid drug substance (~2 mg) on the crystal. Apply high pressure (clamp) to ensure intimate contact.[1]
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.
-
Analysis: Look for the "Super-Band"—a massive, broad absorbance between 1000–1400 cm⁻¹.[1]
Protocol B: KBr Pellet Transmission (Gold Standard for C-Br)
Use this when C-Br is suspected, or when the region < 600 cm⁻¹ is critical.[1]
-
Matrix: Dry Potassium Bromide (KBr) powder (IR Grade).
-
Ratio: Mix 1–2 mg of sample with 200 mg KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen Effect" (skewed baselines).[1]
-
Pressing: Compress in a hydraulic die at 10 tons for 2 minutes to form a transparent disk.
-
Acquisition: Transmission mode, 4000–400 cm⁻¹.[1]
-
Analysis: Inspect the 690–500 cm⁻¹ region.[1] A sharp, medium-intensity band here confirms C-Br.[1]
Visualization & Workflows
Decision Workflow for Halogen Analysis
The following diagram illustrates the logical flow for selecting the correct instrument configuration based on the target halogen.
Figure 1: Decision tree for selecting the appropriate IR sampling technique. Note the critical failure point for C-Br detection using standard ZnSe ATR.
Spectral Region Map
This diagram visualizes where the bands fall relative to common drug functional groups.[1]
Figure 2: Spectral map highlighting the separation between the high-energy C-F region and the low-energy C-Br region.[1]
Case Study: Fluoxetine vs. Alkyl Bromide
To validate these principles, we compare the spectral data of Fluoxetine HCl (a common fluorinated antidepressant) against a standard Alkyl Bromide .[1]
Fluoxetine HCl (Prozac)[1]
1-Bromopropane (Reference Standard)[1]
-
Structure: Simple aliphatic chain with terminal bromine.[1]
-
Observed Spectra:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for IR frequency tables).
-
NIST Chemistry WebBook. Fluoxetine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link][1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1]
-
Specac Application Notes. ATR Crystal Selection and Cutoff Frequencies. Available at: [Link][1]
-
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[1]
Sources
Comparative Guide: Elimination Kinetics of cis- and trans-1-Bromo-2-fluorocyclohexane
Executive Summary
In the design of fluorinated intermediates for pharmaceutical synthesis, the elimination of hydrogen bromide (HBr) from 1-bromo-2-fluorocyclohexane exhibits profound stereoselectivity and kinetic differentiation.
-
The cis isomer undergoes rapid E2 elimination to yield 1-fluorocyclohexene (vinyl fluoride) as the major product.
-
The trans isomer reacts significantly slower, yielding 3-fluorocyclohexene (allyl fluoride) or substitution products, depending on the base.
This guide details the conformational analysis, mechanistic pathways, and experimental protocols required to control and predict these outcomes.
Mechanistic Analysis & Causality
The reactivity difference between the cis and trans isomers is a classic manifestation of the E2 anti-periplanar requirement overlaid on cyclohexane conformational dynamics.
Conformational Energy Landscape
For an E2 reaction to occur, the leaving group (Bromine) and the
Case A: cis-1-Bromo-2-fluorocyclohexane [1][2][3][4][5]
-
Conformers: The cis isomer exists in equilibrium between two chair forms:
-
Conformer A: Br-axial / F-equatorial.
-
Conformer B: Br-equatorial / F-axial.
-
-
Reactivity: Conformer A places the Bromine in the required axial position. In this conformation, the Fluorine is equatorial. Crucially, the
-carbon at C2 (bearing the Fluorine) possesses an axial hydrogen . -
Electronic Effect: The fluorine atom at C2 is electron-withdrawing. This increases the acidity of the C2 proton (
), making it more susceptible to deprotonation by a base. -
Outcome: The base abstracts the activated
, leading to the formation of the double bond between C1 and C2.
Case B: trans-1-Bromo-2-fluorocyclohexane [3]
-
Conformers: The trans isomer equilibrates between:
-
Conformer C (Major): Br-equatorial / F-equatorial (Diequatorial).
-
Conformer D (Minor): Br-axial / F-axial (Diaxial).
-
-
Reactivity:
-
Conformer C: The ground state is diequatorial to minimize steric strain and 1,3-diaxial interactions. However, with an equatorial Bromine, E2 elimination is geometrically forbidden .
-
Conformer D: To react, the molecule must "ring flip" to the high-energy diaxial conformer. Even in this state, the stereochemistry at C2 is problematic. Since F is axial, the hydrogen on C2 must be equatorial (gauche to Br).
-
-
Outcome: There is no anti-periplanar hydrogen on C2 . The only available anti-periplanar hydrogens are on C6.
-
Major Product: 3-Fluorocyclohexene (via elimination at C6).
-
Kinetics: The reaction is slow because it proceeds through a high-energy, low-population conformer (Curtain-Hammett principle applies, but the barrier is high).
-
Visualizing the Reaction Pathways[7]
The following diagram illustrates the divergent pathways and energy barriers.
Figure 1: Comparative reaction coordinate showing the accessible pathway for the cis-isomer versus the energetically demanding pathway for the trans-isomer.
Comparative Data Summary
The following table summarizes the expected kinetic and regiochemical outcomes based on standard alkoxide bases (e.g., NaOEt, KOtBu).
| Feature | cis-1-Bromo-2-fluoro | trans-1-Bromo-2-fluoro |
| Relative Rate | Fast ( | Slow |
| Reactive Conformer | Br-axial, F-equatorial | Br-axial, F-axial (High Energy) |
| Anti-H Availability | C2-H (Activated) & C6-H | C6-H Only (Unactivated) |
| Major Product (E2) | 1-Fluorocyclohexene | 3-Fluorocyclohexene |
| Side Reactions | Minimal | Substitution ( |
| Mechanism Type | Concerted E2 (Anti-periplanar) | E2 (at C6) or E1-like |
Experimental Protocols
Kinetic Assessment Protocol (Self-Validating)
To experimentally verify these rates in your specific solvent system, use the following GC-MS monitoring protocol.
Materials:
-
Substrates: Pure cis and trans isomers (commercial or synthesized via Hunsdiecker/halofluorination).
-
Base: 1.0 M Sodium Ethoxide in Ethanol (freshly prepared).
-
Internal Standard: Dodecane (inert).
Workflow:
-
Preparation: Prepare a 0.1 M solution of the substrate and 0.05 M dodecane in dry ethanol.
-
Initiation: Thermostat the solution to 25°C (or 50°C for trans). Add 1.0 equivalent of base rapidly.
-
Sampling: Aliquot 100
L every 5 minutes (for cis) or every 30 minutes (for trans). -
Quenching: Quench immediately into a vial containing cold dilute HCl/Hexane to stop the reaction.
-
Analysis: Inject into GC-MS. Monitor the disappearance of the starting material peak relative to dodecane.
-
Validation:
-
Cis reaction should follow second-order kinetics (linear
vs time plot). -
Trans reaction may show deviations or significant substitution products (ethoxy-fluorocyclohexane).
-
Product Characterization
-
1-Fluorocyclohexene: Look for a vinyl fluoride signal in
F NMR (typically to ppm) and a triplet/multiplet for the vinyl proton in H NMR. -
3-Fluorocyclohexene: Look for the allylic fluoride signal in
F NMR (typically to ppm).
References
-
Mechanistic Studies on Fluorobenzene Synthesis. (Discusses the elimination products of cis/trans-1-bromo-2-fluorocyclohexane). ResearchGate. Available at: [Link]
-
The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts. (General principles of diaxial elimination). Available at: [Link]
-
1-Bromo-2-fluorocyclohexane Properties. PubChem. Available at: [Link]
-
Elimination Reactions of Cyclohexyl Halides. Master Organic Chemistry. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Cyclohexane, 1-bromo-2-fluoro-, cis- | C6H10BrF | CID 21122263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclohexane, 1-bromo-2-fluoro-, cis- (CAS 51422-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Laboratory Disposal Guide: 1-Bromo-2-fluorocyclohexane
Operational Standard Operating Procedure (SOP)
Executive Summary: The "One-Minute" Protocol
Do not mix this compound with general organic waste. 1-Bromo-2-fluorocyclohexane (CAS: 656-57-5) is a halogenated organic solvent . It must be segregated from non-halogenated solvents (e.g., acetone, hexane) to ensure compliant high-temperature incineration.
-
Primary Hazard: Flammable Liquid (Category 3), Skin/Eye Irritant.[1]
-
Critical Incompatibility: Do NOT use aluminum or galvanized metal containers/tools (Risk of exothermic decomposition/explosion).
-
Disposal Stream: Halogenated Waste (Red Tag/Label).
Chemical Profile & Risk Assessment
To handle a chemical safely, you must understand its molecular behavior. 1-Bromo-2-fluorocyclohexane presents a dual-hazard profile due to its mixed-halogen structure.
The Molecular "Why"
-
Thermal Instability: The molecule contains both a C-F bond (highly stable) and a C-Br bond (weaker, good leaving group). Upon improper incineration or contact with reactive metals, the bromine atom can initiate radical chain reactions, while the fluorine atom necessitates specific flue-gas scrubbing to prevent hydrofluoric acid (HF) emission.
-
Reactivity: As a secondary alkyl halide, it is susceptible to elimination reactions (E2) in the presence of strong bases, generating flammable cyclohexenes and toxic hydrogen halides.
| Property | Data | Operational Implication |
| CAS Number | 656-57-5 | Use for waste manifesting. |
| Flash Point | ~35°C (Est.) | Flammable. Ground all transfer equipment. |
| Density | ~1.46 g/mL | Heavier than water. Sinks in aqueous phases. |
| Solubility | Immiscible in water | Will form a distinct organic bottom layer in aqueous mixes. |
| RCRA Status | Halogenated Solvent | Requires specialized incineration (>1000°C with scrubbing). |
Pre-Disposal Stabilization & Segregation
The Golden Rule: Segregation at the source prevents explosions at the incinerator.
A. Chemical Quenching (If Reactive)
If the 1-Bromo-2-fluorocyclohexane is part of a reaction mixture containing unreacted reagents:
-
Quench Strong Bases: If mixed with alkoxides (e.g., NaOEt) or hydrides, quench carefully with isopropanol followed by water before placing in the waste container.
-
Neutralize Acids: If the stream is acidic (pH < 4), neutralize with a dilute Sodium Bicarbonate (
) solution to prevent gas buildup in the waste drum.
B. Material Compatibility
CRITICAL WARNING: Halogenated solvents can react violently with aluminum, magnesium, and zinc (galvanized steel) to form organometallic halides (e.g., Grignard-like reagents), leading to spontaneous ignition.
-
Approved Containers:
-
High-Density Polyethylene (HDPE) - Preferred
-
Borosilicate Glass (Amber)
-
Stainless Steel (316L only)
-
-
Prohibited Containers:
-
Aluminum cans/bottles
-
Standard steel (rust risk)
-
The Disposal Workflow
Follow this logical flow to ensure compliance with EPA (RCRA) and local EHS regulations.
Step 1: Identification & Labeling
Before moving the liquid, attach a hazardous waste tag.
-
Constituents: List "1-Bromo-2-fluorocyclohexane" explicitly. Do not use abbreviations like "BFCH."
-
Hazard Checkboxes: Check "Flammable" and "Toxic/Irritant."
Step 2: Transfer
-
Perform transfers in a fume hood .
-
Use a polyethylene or glass funnel .
-
Leave 10% headspace in the container for vapor expansion.
-
Cap tightly. Do not leave funnels in open bottles.
Step 3: Storage
Store the waste container in a Secondary Containment Tray (polypropylene) to capture potential leaks. Keep away from heat sources and non-halogenated waste streams.[4]
Visualizing the Workflow
The following diagram outlines the critical decision logic for disposing of this compound.
Figure 1: Decision matrix for the safe segregation and packaging of halogenated waste.
Emergency Contingencies
In the event of a spill or exposure, immediate action is required.[5][6]
Spill Cleanup (Small Scale < 500 mL)
-
Evacuate & Ventilate: Alert nearby personnel. Open fume hoods fully.
-
PPE: Wear Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Absorb: Use Vermiculite , Sand , or Commercial Solusorb .
-
Warning: Do NOT use paper towels or sawdust. These increase the surface area of the flammable liquid, creating a "wick" effect that increases fire risk.
-
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar using a plastic scoop (spark-proof).
-
Label: "Debris from Halogenated Solvent Spill."
Exposure Response
-
Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the cyclohexane ring allows skin absorption; do not use organic solvents to wash skin.
-
Eye Contact: Rinse for 15 minutes at an eyewash station. Seek medical attention.
References
-
National Center for Biotechnology Information (PubChem). 1-Bromo-2-fluorocyclohexane (Compound Summary). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Guidelines for Solvent Waste Recycling and Disposal (RCRA). Retrieved from [Link]
-
Versa-Matic. Chemical Compatibility Guide (Halogenated Solvents vs. Aluminum). Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Bromo-2-fluorocyclohexane
Topic: Personal Protective Equipment (PPE) for Handling 1-Bromo-2-fluorocyclohexane Content Type: Operational Safety & Logistics Guide Audience: Researchers, Synthetic Chemists, and EHS Officers[1][2][3]
Executive Safety Summary
Compound: 1-Bromo-2-fluorocyclohexane (CAS: 656-57-5) Physical State: Colorless to light yellow liquid.[1][2][3][4] Primary Hazards: Flammable Liquid (H226), Skin Irritant (H315), Serious Eye Irritant (H319), Respiratory Irritant (H335).[2][3][5] Critical Warning: As a halogenated cycloalkane, this compound exhibits high lipophilicity.[2][3] While classified primarily as an irritant, its structural analogs suggest a potential for rapid transdermal absorption.[2][3] Standard nitrile gloves provide only momentary splash protection. [1][2][3]
Risk Assessment & Engineering Controls
Before donning PPE, you must validate the engineering controls.[2][3] PPE is the last line of defense, not the first.[2][3]
| Parameter | Specification | Scientific Rationale |
| Primary Barrier | Chemical Fume Hood | Required. The vapor pressure (approx. 16 mmHg at 78°C) indicates significant volatility at ambient temperatures.[1][2][3] Inhalation can cause respiratory tract inflammation (H335).[2][3] |
| Face Velocity | 0.5 m/s (100 fpm) | Ensures capture of heavy halogenated vapors which tend to sink and flow along bench surfaces.[2][3] |
| Ignition Control | Grounding/Bonding | Flash Point Warning. Vapors can travel to ignition sources.[2][3] Ensure all transfer vessels are grounded. |
Personal Protective Equipment (PPE) Specifications
A. Hand Protection (The Critical Failure Point)
The Trap: Many researchers default to disposable nitrile gloves.[2][3] For halogenated hydrocarbons like 1-Bromo-2-fluorocyclohexane, nitrile degrades rapidly, swelling and allowing permeation within minutes.[1][2][3]
B. Respiratory Protection
-
Primary: Fume hood usage negates the need for a respirator.[2][3]
-
Secondary (Spill/Maintenance):
C. Ocular & Face Protection
-
Standard: Chemical Splash Goggles (Indirect Vent).[2][3] Safety glasses are insufficient due to the liquid's low viscosity and splash potential.[3]
Operational Workflow: Handling & Transfer
This workflow integrates PPE changes into the experimental logic to prevent cross-contamination.[2][3]
Figure 1: Operational workflow emphasizing the "Double-Glove" strategy for handling halogenated intermediates.
Disposal & Decontamination Logic
Chemical Compatibility Check: 1-Bromo-2-fluorocyclohexane must be segregated from strong oxidizers and strong bases .[1][2][3][6]
-
Risk:[1][2][3][6] Reaction with strong bases (e.g., NaOH) can induce dehydrohalogenation, releasing Hydrogen Fluoride (HF) or Hydrogen Bromide (HBr) gas.[2]
Disposal Protocol:
-
Container: High-density polyethylene (HDPE) or Glass.[1][2][3] Avoid standard LDPE wash bottles for long-term storage as they may swell.[1][2][3]
-
Labeling: "Flammable," "Toxic," "Halogenated Organic Waste."[2][3]
-
Decontamination of Glassware:
Emergency Response (PPE Failure)
If PPE is breached, the lipophilic nature of the compound requires aggressive decontamination.[2][3]
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | 15-Minute Flush. Do not use solvents (ethanol/acetone) to clean skin; this increases absorption.[1][2][3] Use soap and copious water.[2][3] | Monitor for delayed dermatitis or systemic CNS effects.[2][3] |
| Eye Contact | Eye Wash Station. Hold eyelids open.[2][3] Flush for full 15 minutes. | Seek ophthalmologist immediately.[2][3] Halides can cause corneal clouding.[2][3] |
| Inhalation | Fresh Air. Move victim to fresh air.[2][3] If breathing is labored, administer oxygen (trained personnel only).[2][3] | Monitor for pulmonary edema (fluid in lungs), which can be delayed up to 24 hours.[2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140195, 1-Bromo-2-fluorocyclohexane.[1][2][3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132).[2][3] Retrieved from [Link][1][2][3]
Sources
- 1. Cyclohexane, 1-bromo-2-fluoro-, cis- [webbook.nist.gov]
- 2. Cyclohexane, 1-bromo-2-fluoro-, cis- (CAS 51422-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Bromo-2-fluorocyclohexane | C6H10BrF | CID 140195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
